molecular formula C6H10N2O B166683 (3,5-Dimethylisoxazol-4-yl)methylamine CAS No. 131052-47-6

(3,5-Dimethylisoxazol-4-yl)methylamine

Cat. No.: B166683
CAS No.: 131052-47-6
M. Wt: 126.16 g/mol
InChI Key: CXRIJWLNQSZJTG-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)methylamine is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(3-7)5(2)9-8-4/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRIJWLNQSZJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452005
Record name 1-(3,5-Dimethyl-1,2-oxazol-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-47-6
Record name 1-(3,5-Dimethyl-1,2-oxazol-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,2-oxazol-4-yl)methanamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining (3,5-Dimethylisoxazol-4-yl)methylamine, a key building block in medicinal chemistry and drug discovery. The following sections detail the most viable synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through several strategic approaches. The most prominent and well-established routes originate from key intermediates such as 3,5-dimethylisoxazole-4-carboxaldehyde and 3,5-dimethylisoxazole-4-carbonitrile. A foundational step for these syntheses is the formation of the 3,5-dimethylisoxazole core, which is typically synthesized from readily available starting materials.

A common method for constructing the isoxazole ring is the condensation of acetylacetone with hydroxylamine hydrochloride.[1] This reaction provides the foundational 3,5-dimethylisoxazole scaffold, which can then be functionalized at the 4-position to yield the necessary precursors for the final amine product.

G acetylacetone Acetylacetone dimethylisoxazole 3,5-Dimethylisoxazole acetylacetone->dimethylisoxazole hydroxylamine Hydroxylamine HCl hydroxylamine->dimethylisoxazole G start 3,5-Dimethylisoxazole aldehyde 3,5-Dimethylisoxazole-4-carboxaldehyde start->aldehyde Formylation amine This compound aldehyde->amine Reductive Amination G start Precursor for Nitrile Synthesis nitrile 3,5-Dimethylisoxazole-4-carbonitrile start->nitrile Cyanation amine This compound nitrile->amine Reduction G ester Ethyl 3,5-dimethylisoxazole-4-carboxylate acid 3,5-Dimethylisoxazole-4-carboxylic acid ester->acid Hydrolysis amide_azide Carboxamide or Acyl Azide acid->amide_azide Amidation or Azidation isocyanate Isocyanate amide_azide->isocyanate Hofmann or Curtitius Rearrangement amine This compound isocyanate->amine Hydrolysis

References

Spectroscopic and Synthetic Profile of (3,5-Dimethylisoxazol-4-yl)methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the novel compound (3,5-Dimethylisoxazol-4-yl)methylamine. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on established principles and spectral data of analogous structures. Detailed, generalized experimental protocols for synthesis and characterization are also provided to guide researchers in their work with this and similar molecules.

Physicochemical Properties

PropertyValue
CAS Number 131052-47-6
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Predicted Boiling Point 239.9 ± 35.0 °C
Predicted pKa 8.30 ± 0.29
Predicted Density 1.069 ± 0.06 g/cm³

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.7s2H-CH₂-NH₂
~ 2.4s3HIsoxazole-CH₃ (C5)
~ 2.2s3HIsoxazole-CH₃ (C3)
~ 1.5br s2H-NH₂
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 168C5 (Isoxazole)
~ 160C3 (Isoxazole)
~ 110C4 (Isoxazole)
~ 40-CH₂-NH₂
~ 12Isoxazole-CH₃ (C5)
~ 10Isoxazole-CH₃ (C3)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, BroadN-H stretch (primary amine)
2950 - 2850MediumC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (primary amine)
1570 - 1450StrongC=N stretch (isoxazole ring)
1450 - 1350MediumC-H bend (methyl)
1250 - 1020MediumC-N stretch
900 - 650BroadN-H wag
Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
12640[M]⁺ (Molecular Ion)
111100[M - CH₃]⁺
9730[M - NH₂CH₂]⁺
8360[C₄H₅NO]⁺
4250[C₂H₄N]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from established procedures for the synthesis of similar isoxazole derivatives.

Step 1: Synthesis of 4-Formyl-3,5-dimethylisoxazole

  • To a solution of 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as dichloromethane, introduce a Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (1.5 eq) and dimethylformamide (3.0 eq), at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding it to a cold aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-formyl-3,5-dimethylisoxazole.

Step 2: Reductive Amination to this compound

  • Dissolve 4-formyl-3,5-dimethylisoxazole (1.0 eq) in methanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) in water.

  • Stir the mixture at room temperature for 2-4 hours to form the oxime intermediate.

  • For the reduction, add a reducing agent like sodium borohydride (3.0 eq) portion-wise at 0 °C.

  • Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon can be employed under a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC), neutralize the reaction mixture with a dilute acid.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disc.

  • Alternatively, for a liquid or soluble solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct insertion probe for solids or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for liquids or solutions.

  • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) for volatile compounds.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 3,5-Dimethylisoxazole Intermediate 4-Formyl-3,5-dimethylisoxazole Start->Intermediate Vilsmeier-Haack Formylation Product This compound Intermediate->Product Reductive Amination NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Chemical properties of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of (3,5-Dimethylisoxazol-4-yl)methylamine

This technical guide provides a comprehensive overview of the known chemical properties of this compound, catering to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, offers insights into its synthesis, and presents this information in a structured and accessible format.

Core Chemical Properties

This compound, with the CAS number 131052-47-6, is a substituted isoxazole derivative.[1][2][3] Isoxazole rings and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The core properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[1][4]
Molecular Weight 126.16 g/mol [1][4]
Predicted Density 1.069 ± 0.06 g/cm³[4]
Predicted Boiling Point 239.9 ± 35.0 °C[4]
Predicted pKa 8.30 ± 0.29[4]
CAS Number 131052-47-6[1][2][3]

Synthesis and Experimental Protocols

General Synthetic Approach for 3,5-Dimethylisoxazole

A prevalent method for the formation of the 3,5-dimethylisoxazole ring is the reaction between acetylacetone and hydroxylamine hydrochloride.[5] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the heterocyclic isoxazole ring.[5]

A logical workflow for this synthesis is depicted in the following diagram:

G reagents Acetylacetone + Hydroxylamine Hydrochloride reaction Condensation Reaction reagents->reaction intermediate Hydrazone Intermediate reaction->intermediate cyclization Cyclization intermediate->cyclization product 3,5-Dimethylisoxazole cyclization->product

Caption: Synthesis workflow for 3,5-Dimethylisoxazole.

To obtain this compound, further functionalization of the 3,5-dimethylisoxazole core would be necessary. This would likely involve a formylation or a related reaction at the 4-position, followed by reductive amination to introduce the methylamine group.

Biological Context and Potential Applications

While specific signaling pathways involving this compound are not detailed in the available literature, the 3,5-dimethylisoxazole moiety has been identified as a novel bioisostere for acetyl-lysine.[7] This mimicry allows it to act as a ligand for bromodomains, which are readers of the histone-acetylation code.[7] Derivatives of 3,5-dimethylisoxazole have been investigated as competitive inhibitors of the histone-bromodomain interaction, showing potential anti-proliferative and anti-inflammatory properties.[7] Some have been developed as potent and selective BET (Bromodomain and Extra-Terminal domain) inhibitors for the treatment of diseases such as acute myeloid leukemia (AML).[8]

The potential for this compound to interact with these biological targets can be conceptualized as follows:

G compound This compound (as a potential ligand) interaction Binding to Acetyl-lysine Pocket compound->interaction Acts as Bioisostere target Bromodomain (e.g., BRD4) target->interaction effect Inhibition of BET Protein Function interaction->effect outcome Potential Therapeutic Effect (e.g., Anti-proliferative) effect->outcome

Caption: Logical relationship of potential biological activity.

This guide serves as a foundational resource for researchers working with this compound. The provided data and synthetic insights aim to facilitate further investigation into the properties and applications of this compound.

References

An In-depth Technical Guide to (3,5-Dimethylisoxazol-4-yl)methylamine: Synthesis, Properties, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethylisoxazol-4-yl)methylamine is a key chemical intermediate increasingly utilized in the discovery and development of novel therapeutic agents. Its structural motif is a cornerstone in the design of various bioactive molecules, particularly as a bioisostere for acetyl-lysine, leading to the development of potent inhibitors for epigenetic targets such as bromodomains. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of modulators for critical signaling pathways, including those involving BET bromodomains and Toll-like receptor 8 (TLR8). Detailed experimental protocols for relevant biological assays are also presented to facilitate further research and development.

Chemical Properties and Structure

This compound, with the CAS number 131052-47-6, is a primary amine featuring a 3,5-dimethylisoxazole core.[1][2][3] This heterocyclic moiety is of significant interest in medicinal chemistry due to its ability to mimic peptide bonds and engage in specific hydrogen bonding patterns.

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 131052-47-6[1][2][3]
Molecular Formula C6H10N2O[1][2][3]
Molecular Weight 126.16 g/mol [1][3]
Boiling Point 239.9 °C at 760 mmHg (Predicted)[4]
Density 1.069 g/cm³ (Predicted)[4]
pKa 8.30 ± 0.29 (Predicted)[4]
LogP 1.45040 (Predicted)[4]
SMILES CC1=C(CN)C(=NO1)C[4]

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from commercially available precursors. The key intermediate is 4-(chloromethyl)-3,5-dimethylisoxazole, which is then converted to the desired primary amine.

Experimental Protocol: Synthesis of 4-(chloromethyl)-3,5-dimethylisoxazole

A common method for the synthesis of 4-(chloromethyl)-3,5-dimethylisoxazole involves the chloromethylation of 3,5-dimethylisoxazole.[5]

Materials:

  • 3,5-dimethylisoxazole

  • Trioxymethylene (paraformaldehyde)

  • 1,4-Dioxane

  • Concentrated Hydrochloric Acid

  • Hydrogen Chloride gas

Procedure: [5]

  • In a suitable reaction flask, combine 3,5-dimethylisoxazole (crude), trioxymethylene, and 1,4-dioxane.

  • Add concentrated hydrochloric acid to the mixture with mechanical stirring.

  • Heat the mixture to 30-50 °C and introduce hydrogen chloride gas until the solution is saturated.

  • Increase the temperature to 80-100 °C and maintain reflux. Continue to bubble hydrogen chloride gas through the reaction mixture until the starting material is consumed (monitored by GC).

  • After the reaction is complete, remove 1,4-dioxane and water by distillation under reduced pressure.

  • The residual liquid is then purified by vacuum rectification to yield the final product, 4-(chloromethyl)-3,5-dimethylisoxazole.

Experimental Protocol: Synthesis of this compound

The conversion of 4-(chloromethyl)-3,5-dimethylisoxazole to this compound can be achieved through various amination methods. A straightforward approach involves direct reaction with ammonia.[4]

Materials:

  • 4-(chloromethyl)-3,5-dimethylisoxazole

  • Ammonium hydroxide

  • 1,4-Dioxane

Procedure: [4]

  • Dissolve 4-(chloromethyl)-3,5-dimethylisoxazole in 1,4-dioxane.

  • Add an excess of ammonium hydroxide to the solution.

  • Stir the reaction mixture at 20 °C for 16 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by standard chromatographic techniques to yield this compound.

Note: The Gabriel synthesis provides an alternative and often cleaner method for the preparation of primary amines from alkyl halides, which could also be applied here to potentially improve yield and purity.[6][7][8][9][10]

Biological Applications and Signaling Pathways

The this compound scaffold is a key component in the design of inhibitors targeting various proteins involved in disease signaling pathways.

BET Bromodomain Inhibition

The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetyl-lysine, enabling the design of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[11] These proteins are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Dysregulation of BET protein function is implicated in various cancers and inflammatory diseases.

BET_Inhibition_Pathway cluster_epigenetics Epigenetic Regulation cluster_transcription Transcriptional Regulation cluster_cellular Cellular Effects Acetylated Histones Acetylated Histones BET Proteins (BRD4) BET Proteins (BRD4) Acetylated Histones->BET Proteins (BRD4) recruits Oncogenes (e.g., c-Myc) Oncogenes (e.g., c-Myc) BET Proteins (BRD4)->Oncogenes (e.g., c-Myc) promotes transcription Cell Proliferation Cell Proliferation Oncogenes (e.g., c-Myc)->Cell Proliferation drives Apoptosis Apoptosis Oncogenes (e.g., c-Myc)->Apoptosis suppresses Inhibitor (3,5-Dimethylisoxazol-4-yl) methylamine Derivative Inhibitor->BET Proteins (BRD4) inhibits

Toll-Like Receptor 8 (TLR8) Modulation

Derivatives of this compound have also been explored as modulators of Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA.[12][13] Activation of TLR8 triggers a signaling cascade leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[12][13][14]

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 recruits Agonist (ssRNA) Agonist (ssRNA) Agonist (ssRNA)->TLR8 binds IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 complex TAK1 complex TRAF6->TAK1 complex activates IKK complex IKK complex TAK1 complex->IKK complex activates IκB IκB IKK complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Gene Expression Gene Expression NF-κB_nuc->Gene Expression promotes Antagonist (3,5-Dimethylisoxazol-4-yl) methylamine Derivative Antagonist->TLR8 inhibits

Experimental Protocols for Biological Assays

AlphaScreen Assay for BET Bromodomain Inhibitor Screening

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.[11][15][16][17]

Materials: [15][16][17][18]

  • GST-tagged BET bromodomain protein (e.g., BRD4)

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • This compound derivative (inhibitor)

  • 384-well microplate

AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_steps Assay Steps Inhibitor Inhibitor Dilution Step1 Add Inhibitor and Bromodomain Protein Inhibitor->Step1 Protein Bromodomain Protein Protein->Step1 Peptide Biotinylated Peptide Step2 Add Biotinylated Peptide Peptide->Step2 Beads Donor & Acceptor Beads Step3 Add Donor and Acceptor Beads Beads->Step3 Step1->Step2 Step2->Step3 Step4 Incubate in Dark Step3->Step4 Step5 Read Signal Step4->Step5

Procedure: [15][16]

  • Prepare serial dilutions of the this compound derivative in assay buffer.

  • In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

  • Add the GST-tagged BET bromodomain protein and incubate for 15 minutes at room temperature.

  • Add the biotinylated histone peptide and incubate for another 15 minutes at room temperature.

  • Add a mixture of Glutathione Acceptor beads and Streptavidin Donor beads.

  • Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Read the plate on an AlphaScreen-capable plate reader (emission at 520-620 nm).

  • The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.

HEK-Blue™ TLR8 Reporter Assay

This assay is used to screen for agonists or antagonists of TLR8 by measuring the activation of an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in HEK293 cells stably expressing human TLR8.[14][19][20][21][22]

Materials: [20][21][23][24][25]

  • HEK-Blue™ hTLR8 cells

  • HEK-Blue™ Detection medium

  • Known TLR8 agonist (e.g., R848) as a positive control

  • This compound derivative (test compound)

  • 96-well plate

HEK_Blue_TLR8_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_detect Detection Cell_Culture Culture HEK-Blue™ hTLR8 cells Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Add_Compound Add test compound and controls Cell_Seeding->Add_Compound Incubate_Stim Incubate for 16-24 hours Add_Compound->Incubate_Stim Add_Reagent Add HEK-Blue™ Detection medium Incubate_Stim->Add_Reagent Incubate_Detect Incubate for 1-3 hours Add_Reagent->Incubate_Detect Read_Absorbance Measure absorbance at 620-655 nm Incubate_Detect->Read_Absorbance

Procedure: [13][20]

  • Culture HEK-Blue™ hTLR8 cells according to the manufacturer's protocol.

  • Seed the cells in a 96-well plate at the recommended density and incubate overnight.

  • Prepare serial dilutions of the this compound derivative, a known TLR8 agonist (positive control), and a vehicle control.

  • Add the diluted compounds and controls to the cells.

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Transfer the cell culture supernatant to a new 96-well plate.

  • Add HEK-Blue™ Detection medium to each well.

  • Incubate for 1-3 hours at 37°C.

  • Measure the optical density at 620-655 nm using a microplate reader.

  • The effect of the compound on TLR8 signaling is determined by comparing the SEAP activity in treated wells to that of the controls.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its unique structural and electronic properties make it an excellent scaffold for the design of potent and selective modulators of important biological targets. The synthetic routes and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic potential of compounds derived from this promising chemical entity. As research into epigenetic and immunological signaling pathways continues to expand, the utility of this compound and its derivatives is poised to grow, paving the way for the development of next-generation therapeutics.

References

A Technical Guide to (3,5-Dimethylisoxazol-4-yl)methylamine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (3,5-Dimethylisoxazol-4-yl)methylamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas. Derivatives of this core structure have been extensively investigated as potent and selective inhibitors of a range of biological targets. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and mechanisms of action of these promising compounds, with a particular focus on their role as bromodomain and extra-terminal (BET) protein inhibitors in oncology.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves a multi-step process commencing with the formation of the core 3,5-dimethylisoxazole ring. A common and efficient method for constructing this heterocyclic system is through the condensation of acetylacetone with hydroxylamine hydrochloride.[1] Subsequent functionalization at the 4-position, followed by the introduction of the methylamine side chain, allows for the generation of a diverse library of derivatives.

Representative Experimental Protocol: Synthesis of a Generic N-Substituted this compound Derivative

This protocol outlines a general procedure for the synthesis of N-substituted derivatives, which is a common strategy for exploring the structure-activity relationship (SAR) of this compound class.

Step 1: Synthesis of 3,5-Dimethylisoxazole A mixture of acetylacetone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or acetic acid is heated to reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 3,5-dimethylisoxazole, which can be purified by distillation or column chromatography.

Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole To a solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C, phosphorus oxychloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60-80°C for 2-3 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate, 3,5-dimethylisoxazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 3: Reductive Amination A solution of 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent such as methanol or dichloromethane is stirred at room temperature for 30 minutes. A reducing agent, for instance, sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), is then added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired N-substituted this compound derivative.

Biological Activity and Quantitative Data

A significant body of research has focused on the activity of this compound derivatives as inhibitors of BET bromodomains, particularly BRD4.[2] These proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy for the treatment of cancer and other diseases. The 3,5-dimethylisoxazole moiety acts as an effective mimic of acetylated lysine, the natural ligand for bromodomains.[3]

The following tables summarize the in vitro activity of selected this compound and related 3,5-dimethylisoxazole derivatives against various bromodomains and cancer cell lines.

Compound IDTargetAssayIC50 (nM)Reference
8 BRD4(1)ALPHA Screen390[2]
9 BRD4(1)ALPHA Screen370[2]
17 BRD4(1)ALPHA Screen544[2]
(R)-12 BRD4(1)BROMOscan100 (IC50), 110 (Kd)[4]
Compound IDCell LineAssayIC50 (nM)Reference
8 MV4;11MTS794[2]
9 MV4;11MTS616[2]
(R)-12 22Rv1 (Prostate Cancer)Anti-proliferation>10 µM[4]
(R)-12 C4-2B (Prostate Cancer)Anti-proliferation>10 µM[4]

Mechanism of Action: BET Bromodomain Inhibition and Downstream Signaling

This compound derivatives exert their anti-cancer effects primarily through the inhibition of BET bromodomains. By binding to the acetyl-lysine recognition pocket of these proteins, they displace them from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc.[1][5] The c-Myc transcription factor is a master regulator of cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of many cancers.

The inhibition of BRD4 by these compounds prevents the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters and enhancers of c-Myc and its target genes. This leads to a decrease in transcriptional elongation and a subsequent reduction in c-Myc mRNA and protein levels. The downregulation of c-Myc, in turn, induces cell cycle arrest, senescence, and apoptosis in cancer cells.[1][6]

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BET_inhibitor This compound Derivative BRD4 BRD4 BET_inhibitor->BRD4 Inhibits Binding Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Activates cMyc_Gene c-Myc Gene cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation cluster_cytoplasm cluster_cytoplasm cMyc_mRNA->cluster_cytoplasm RNA_Pol_II->cMyc_Gene Transcribes Cell_Cycle_Progression Cell Cycle Progression cMyc_Protein->Cell_Cycle_Progression Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

BET Inhibition Signaling Pathway

Experimental Workflows

The discovery and development of novel this compound derivatives typically follow a structured workflow encompassing chemical synthesis, in vitro screening, and cell-based assays.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays Start_Material Starting Materials (e.g., Acetylacetone) Core_Synthesis Core Scaffold Synthesis (3,5-Dimethylisoxazole) Start_Material->Core_Synthesis Derivatization Derivative Synthesis (N-Substitution) Core_Synthesis->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Compound_Library Compound Library Purification->Compound_Library Target_Binding Target Binding Assay (e.g., ALPHA Screen for BRD4) Compound_Library->Target_Binding IC50_Determination IC50 Determination Target_Binding->IC50_Determination Hit_Compounds Hit Compounds IC50_Determination->Hit_Compounds Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) Hit_Compounds->Cytotoxicity Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for c-Myc) Cytotoxicity->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Drug Discovery Workflow

Conclusion and Future Directions

This compound derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly as BET bromodomain inhibitors for the treatment of cancer. The well-established synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The clear mechanism of action, centered on the downregulation of the c-Myc oncogene, provides a strong rationale for their continued development.

Future research in this area will likely focus on:

  • Improving selectivity: While many derivatives show good affinity for BET bromodomains, enhancing selectivity for individual family members (BRD2, BRD3, BRD4, and BRDT) could lead to improved therapeutic windows and reduced off-target effects.

  • Exploring new therapeutic areas: The role of BET bromodomains in inflammatory diseases and other conditions suggests that these derivatives may have applications beyond oncology.

  • Developing novel drug delivery strategies: Formulations that enhance the bioavailability and tumor-targeting of these compounds could further improve their efficacy in vivo.

This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this compound derivatives for the development of novel therapeutics.

References

The Genesis and Advancement of Isoxazole-Based Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to serve as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents. The introduction of an amino group to this privileged scaffold further enhances its drug-like properties, providing a key site for molecular interactions and a versatile handle for synthetic elaboration. This technical guide delves into the discovery, history, and synthetic evolution of isoxazole-based amines, providing a comprehensive resource for researchers in the field of drug discovery and development.

Historical Perspective: The Dawn of Isoxazole and the Emergence of Aminoisoxazoles

The journey of isoxazole chemistry began in the late 19th century, with Ludwig Claisen's pioneering work on the synthesis of the isoxazole ring system. His early investigations laid the groundwork for the exploration of this versatile heterocycle. However, the specific introduction of an amino functionality onto the isoxazole core emerged later as chemists sought to modulate the physicochemical and biological properties of these compounds.

One of the earliest documented methods for the preparation of 3-aminoisoxazole derivatives dates back to a 1969 patent, which described the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide. This process provided a foundational route to access this important class of compounds. For 5-aminoisoxazoles, early synthetic strategies included the reaction of α,β-unsaturated ketones and their derivatives with hydroxylamine, as well as the reaction of thiocarbamoylcyanoacetates with hydroxylamine. These initial discoveries opened the door for the development of a diverse range of synthetic methodologies and the subsequent explosion in the exploration of their therapeutic potential.

Key Synthetic Methodologies

The synthesis of isoxazole-based amines can be broadly categorized into methods for preparing 3-aminoisoxazoles and 5-aminoisoxazoles, each with its own set of regioselective strategies.

Synthesis of 3-Aminoisoxazoles

A prominent and historically significant method for the synthesis of 3-aminoisoxazoles involves the reaction of β-keto nitriles with hydroxylamine. This condensation-cyclization reaction provides a direct route to the 3-aminoisoxazole core. Another key strategy is the reaction of propiolonitrile derivatives with hydroxylamine.

Synthesis of 5-Aminoisoxazoles

The synthesis of 5-aminoisoxazoles often utilizes 1,3-dipolar cycloaddition reactions. A highly effective method involves the reaction of in situ generated nitrile oxides with α-cyanoenamines. This reaction proceeds with high regioselectivity to yield the desired 5-aminoisoxazole scaffold. Another classical approach involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride in an alkaline medium.

Data Presentation: Bioactivity of Isoxazole-Based Amines

The isoxazole-based amine scaffold has been incorporated into a multitude of biologically active molecules. The following tables summarize quantitative data for their activity against various protein targets.

Table 1: Isoxazole-Based Amines as Kinase Inhibitors

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference
4-(Isoxazol-3-yl)pyridin-2-amine derivativesJNK37[1]
4-(Isoxazol-3-yl)pyridin-2-amine derivativesp384[1]
3,4-Diaryl-isoxazole-based inhibitorsCK1δ33[2]
Isoxazole-carboxamide derivativesCOX-164[3]
Isoxazole-carboxamide derivativesCOX-213[3]

Table 2: Isoxazole-Based Amines as GPCR Ligands and Other Targets

Compound/Derivative ClassTargetBinding Affinity (Ki or IC50 in nM)Reference
Trisubstituted isoxazolesRORγt (allosteric inverse agonist)Low nM range[4]
Isoxazole-based compoundsSystem xc- TransporterVaries with substitution[5]
1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate)AMPA Receptor (Positive Allosteric Modulator)Potentiation at 10⁻¹¹ M[6]

Experimental Protocols

Detailed methodologies for the synthesis of key isoxazole-based amine precursors are provided below.

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole from Acetoacetonitrile and Hydroxylamine

Materials:

  • Acetoacetonitrile

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Water

  • Toluene

  • Anhydrous ferric chloride

  • Concentrated hydrochloric acid

  • 30% Sodium hydroxide solution

Procedure:

  • In a reaction vessel, combine hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (3 equivalents) in water. Stir the mixture at room temperature for 20 minutes.

  • Add acetoacetonitrile (1 equivalent) to the mixture and heat to 60°C for 6 hours.

  • After cooling to room temperature, add toluene to the reaction mixture and separate the aqueous layer.

  • To the organic layer, add anhydrous ferric chloride (0.1 equivalents) and heat to reflux with a water separator until the theoretical amount of water is collected.

  • Cool the reaction mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Separate the aqueous layer and basify with 30% sodium hydroxide solution to a pH of 11-13 to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 3-amino-5-methylisoxazole.[7]

Protocol 2: Synthesis of 5-Aminoisoxazole Derivatives from Chalcones

Materials:

  • Substituted chalcone

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Ethanol

  • Diethyl ether

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

  • Add a 40% aqueous solution of potassium hydroxide and reflux the mixture for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Extract the product with diethyl ether.

  • Neutralize the aqueous layer with acetic acid.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the 5-aminoisoxazole derivative.[8]

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the involvement of isoxazole-based amines in key signaling pathways.

G cluster_jnk JNK Signaling Pathway Inhibition Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation cJun->Apoptosis regulates IsoxazoleAmine Isoxazole-Based JNK Inhibitor IsoxazoleAmine->JNK inhibits

JNK signaling pathway inhibition by an isoxazole-based amine.

G cluster_gpcr GPCR Signaling Modulation Ligand Endogenous Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR activates IsoxazoleLigand Isoxazole-Based Ligand (e.g., Allosteric Modulator) IsoxazoleLigand->GPCR modulates G_Protein G-Protein GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces CellularResponse Cellular Response SecondMessenger->CellularResponse triggers

Modulation of GPCR signaling by an isoxazole-based ligand.
Experimental Workflows

The following diagrams outline typical experimental workflows for the discovery of isoxazole-based amine drugs.

G cluster_workflow Kinase Inhibitor Discovery Workflow start Target Identification (e.g., JNK, CK1) synthesis Synthesis of Isoxazole-Amine Library start->synthesis screening High-Throughput Screening (Biochemical Assays) synthesis->screening hit_id Hit Identification (Potency & Selectivity) screening->hit_id hit_id->synthesis Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Hits lead_opt Lead Optimization (ADME/Tox Properties) sar->lead_opt preclinical Preclinical Studies (In vivo Efficacy) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Workflow for the discovery of isoxazole-based kinase inhibitors.

G cluster_workflow_gpcr GPCR Ligand Discovery Workflow target_validation GPCR Target Validation library_design Isoxazole-Amine Library Design & Synthesis target_validation->library_design primary_screen Primary Screening (e.g., Binding Assays) library_design->primary_screen hit_confirmation Hit Confirmation & Triage primary_screen->hit_confirmation hit_confirmation->library_design Inactive functional_assays Functional Assays (e.g., Second Messenger) hit_confirmation->functional_assays Confirmed Hits sar_development SAR & Lead Optimization functional_assays->sar_development in_vivo_models In Vivo Pharmacology sar_development->in_vivo_models candidate Drug Candidate in_vivo_models->candidate

Workflow for the discovery of isoxazole-based GPCR ligands.

Conclusion

The journey of isoxazole-based amines, from their early synthetic origins to their current status as privileged scaffolds in drug discovery, highlights the enduring importance of this chemical class. The continuous development of novel synthetic methodologies has enabled the creation of vast libraries of diverse isoxazole-based amines, leading to the discovery of potent and selective modulators of a wide range of biological targets. This technical guide provides a foundational understanding of the history, synthesis, and biological relevance of isoxazole-based amines, serving as a valuable resource for the continued exploration and exploitation of this remarkable chemical entity in the quest for new and improved therapeutics.

References

An In-depth Technical Guide on the Theoretical Properties of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethylisoxazol-4-yl)methylamine is a heterocyclic amine containing the isoxazole scaffold, a privileged structure in medicinal chemistry. This document provides a comprehensive overview of its theoretical properties, including predicted physicochemical characteristics, spectroscopic data, and potential synthesis routes. Furthermore, it explores the prospective biological activities and associated signaling pathways, drawing insights from related isoxazole derivatives. This technical guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models. These parameters are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted ValueReference
Molecular Formula C₆H₁₀N₂O[1][2]
Molecular Weight 126.16 g/mol [1][2]
pKa 8.30 ± 0.29[1]
LogP 1.45[3]
Boiling Point 239.9 ± 35.0 °C[1][3]
Density 1.069 ± 0.06 g/cm³[1][3]
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 3N/A
Rotatable Bonds 1N/A

Spectroscopic Properties (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl groups on the isoxazole ring, the methylene protons of the aminomethyl group, and the amine protons.

  • Methyl Protons (C3-CH₃ and C5-CH₃): Two singlets are expected for the two methyl groups on the isoxazole ring. Their chemical shifts would likely be in the range of δ 2.0-2.5 ppm.

  • Methylene Protons (-CH₂-NH₂): A singlet is anticipated for the methylene protons, likely appearing in the δ 3.5-4.0 ppm range.

  • Amine Protons (-NH₂): A broad singlet is expected for the amine protons, the chemical shift of which can vary depending on the solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Isoxazole Ring Carbons (C3, C4, C5): Three distinct signals are expected for the carbons of the isoxazole ring.

  • Methyl Carbons (-CH₃): Two signals for the methyl carbons attached to the isoxazole ring.

  • Methylene Carbon (-CH₂-): One signal for the methylene carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the methyl and methylene groups.

  • C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ range are characteristic of the isoxazole ring.

  • N-O Stretching: A band in the 1100-1300 cm⁻¹ region can be attributed to the N-O bond of the isoxazole ring.

  • C-N Stretching: An absorption band for the C-N single bond is expected around 1000-1200 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 126. Fragmentation would likely involve the loss of the aminomethyl group or cleavage of the isoxazole ring.

Experimental Protocols: Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be proposed based on established organic chemistry reactions, starting from the commercially available 4-(chloromethyl)-3,5-dimethylisoxazole.

Synthesis of 4-(Aminomethyl)-3,5-dimethylisoxazole

Two common methods for the conversion of an alkyl halide to a primary amine are the Gabriel synthesis and the reduction of an azide.

The Gabriel synthesis is a reliable method for preparing primary amines from primary alkyl halides, avoiding over-alkylation.[2][4][5][6]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 4-(Chloromethyl)-3,5-dimethylisoxazole C N-(3,5-Dimethylisoxazol-4-ylmethyl)phthalimide A->C DMF, Heat B Potassium Phthalimide B->C D N-(3,5-Dimethylisoxazol-4-ylmethyl)phthalimide F This compound D->F Ethanol, Reflux E Hydrazine Hydrate E->F

Figure 1. Proposed Gabriel synthesis workflow.

Protocol:

  • N-Alkylation: To a solution of 4-(chloromethyl)-3,5-dimethylisoxazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add an equimolar amount of potassium phthalimide. Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture and pour it into water to precipitate the N-substituted phthalimide. Filter the solid, wash with water, and dry.

  • Deprotection: Reflux the isolated N-(3,5-Dimethylisoxazol-4-ylmethyl)phthalimide with hydrazine hydrate in ethanol.[6] This will cleave the phthalimide group to yield the desired primary amine and phthalhydrazide as a precipitate.

  • Purification: Filter off the phthalhydrazide precipitate. The filtrate containing the product can be purified by distillation or column chromatography.

This two-step method involves the formation of an alkyl azide followed by its reduction to the primary amine.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Reduction A 4-(Chloromethyl)-3,5-dimethylisoxazole C 4-(Azidomethyl)-3,5-dimethylisoxazole A->C DMF or Acetone B Sodium Azide B->C D 4-(Azidomethyl)-3,5-dimethylisoxazole F This compound D->F Appropriate Solvent E Reducing Agent (e.g., LiAlH₄ or H₂/Pd-C) E->F

Figure 2. Proposed azide synthesis and reduction workflow.

Protocol:

  • Azide Formation: React 4-(chloromethyl)-3,5-dimethylisoxazole with sodium azide in a polar aprotic solvent like DMF or acetone. This SN2 reaction will yield 4-(azidomethyl)-3,5-dimethylisoxazole.

  • Work-up and Isolation: After the reaction is complete, the azide intermediate can be isolated by extraction.

  • Reduction: Reduce the azide to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[7]

  • Purification: Purify the final product, this compound, by distillation or column chromatography.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the isoxazole moiety is a well-known pharmacophore present in numerous biologically active compounds.[8] Isoxazole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[9]

A notable example is an isoxazole chalcone derivative that has been shown to enhance melanogenesis in B16 melanoma cells.[10][11] Mechanistic studies revealed that this effect is mediated through the Akt/GSK3β/β-catenin signaling pathway .[10][11]

G cluster_pathway Akt/GSK3β/β-catenin Signaling Pathway cluster_isoxazole Potential Modulation by Isoxazole Derivative Akt Akt GSK3b GSK3β Akt->GSK3b phosphorylates (inactivates) beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Isoxazole This compound (Hypothesized) Isoxazole->Akt May activate

Figure 3. Potential modulation of the Akt/GSK3β/β-catenin pathway.

This pathway is crucial in regulating various cellular processes, including cell proliferation, survival, and differentiation. The activation of Akt leads to the phosphorylation and subsequent inactivation of GSK3β.[10] Inactivated GSK3β can no longer phosphorylate β-catenin, preventing its degradation.[10] Stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of target genes.[10]

Given the structural similarity, it is plausible that this compound or its derivatives could also interact with and modulate this or other critical signaling pathways, making it a person of interest for further investigation in various therapeutic areas, including oncology and neurodegenerative diseases.[11][12]

Conclusion

This compound presents an intriguing scaffold for the development of novel therapeutic agents. Its predicted physicochemical properties suggest good drug-like characteristics. While experimental data is limited, this guide provides a solid theoretical foundation, including plausible synthetic routes and potential biological targets. The exploration of its interaction with signaling pathways such as the Akt/GSK3β/β-catenin cascade could unveil novel therapeutic applications. Further experimental validation of the theoretical data presented herein is warranted to fully elucidate the potential of this compound in drug discovery.

References

An In-depth Technical Guide on the Putative Mechanism of Action of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain specific biological data for (3,5-Dimethylisoxazol-4-yl)methylamine. This guide, therefore, extrapolates the potential mechanism of action from published research on structurally related derivatives containing the 3,5-dimethylisoxazole core. The information presented herein is intended as a theoretical framework for research and development professionals and requires experimental validation for the specific compound of interest.

Introduction

The 3,5-dimethylisoxazole moiety has been identified as a critical pharmacophore in a novel class of epigenetic modulators. While direct studies on this compound are not presently available, extensive research on its derivatives has elucidated a consistent mechanism of action centered on the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This technical guide synthesizes the available evidence to propose a mechanism of action for this compound, provides quantitative data from key derivatives, details relevant experimental protocols, and visualizes the core concepts through signaling pathways and experimental workflows.

The central hypothesis is that the 3,5-dimethylisoxazole core functions as an effective bioisostere of acetylated lysine (KAc).[1][2][3] This mimicry allows it to bind to the acetyl-lysine binding pockets of bromodomains, leading to the competitive inhibition of their interaction with acetylated histones and other proteins.[1][2][3] The downstream consequences of this inhibition include the downregulation of key oncogenes, such as c-Myc, leading to cell cycle arrest and anti-proliferative effects in various cancer models.[4][5]

Core Mechanism of Action: Acetyl-Lysine Mimicry and BRD4 Inhibition

The primary molecular target of compounds containing the 3,5-dimethylisoxazole scaffold is the bromodomain, an epigenetic reader domain that recognizes acetylated lysine residues on histones and other proteins. The 3,5-dimethylisoxazole moiety has been structurally and functionally characterized as an effective mimic of acetylated lysine.[1][2][3] X-ray crystallography studies of 3,5-dimethylisoxazole derivatives in complex with the first bromodomain of BRD4 (BRD4(1)) have revealed that the isoxazole oxygen accepts a hydrogen bond from a conserved asparagine residue (N140 in BRD4) within the binding pocket.[1] This interaction is crucial as it mimics the key hydrogen bond formed between the carbonyl oxygen of acetylated lysine and the same asparagine residue.

By occupying the acetyl-lysine binding pocket, this compound and its derivatives are proposed to act as competitive inhibitors of BRD4. BRD4 plays a pivotal role in transcriptional activation by recruiting the Positive Transcription Elongation Factor b (P-TEFb) to chromatin, which in turn phosphorylates RNA Polymerase II, leading to the transcriptional elongation of target genes, including the potent oncogene MYC. Inhibition of BRD4 by a 3,5-dimethylisoxazole-containing compound displaces it from acetylated histones at the MYC gene's promoter and enhancer regions, thereby suppressing MYC transcription and leading to a reduction in c-Myc protein levels.

Signaling Pathway

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates MYC_Gene MYC Gene RNAPII->MYC_Gene Binds to MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription Ribosome Ribosome MYC_mRNA->Ribosome MYC_mRNA->Ribosome Inhibitor This compound (Proposed) Inhibitor->BRD4 Inhibits Binding cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Translation Cell_Cycle Cell Cycle Progression & Proliferation cMyc_Protein->Cell_Cycle Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

Caption: Proposed signaling pathway of BRD4 inhibition by this compound.

Quantitative Data from 3,5-Dimethylisoxazole Derivatives

While no specific quantitative data for this compound is available, the following table summarizes the inhibitory activities of several key derivatives against BRD4 and cancer cell lines. This data provides a benchmark for the potential potency of this class of compounds.

Compound IDTargetAssay TypeIC50Cell LineAntiproliferative IC50Reference
11h BRD4(1)Biochemical27.0 nMHL-600.120 µM[5]
BRD4(2)Biochemical180 nMMV4-110.09 µM[5]
11d BRD4Biochemical0.55 µMMV4-110.19 µM[4]
11e BRD4Biochemical0.86 µMMV4-110.32 µM[4]
11f BRD4Biochemical0.80 µMMV4-110.12 µM[4]
Compound 10 BRD4 BD1Biochemical1.9 nMMV4-11Not explicitly stated for this compound ID, but antiproliferative effects were observed.Eur J Med Chem. 2024 Jan 5:263:115924

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research of 3,5-dimethylisoxazole derivatives.

Protocol 1: Biochemical BRD4 Inhibition Assay (AlphaScreen)

This protocol is adapted from commercially available BRD4 inhibitor screening assay kits.

Objective: To measure the direct inhibitory effect of a compound on the binding of BRD4 to an acetylated histone peptide.

Materials:

  • Purified, GST-tagged BRD4 bromodomain 1 (BD1)

  • Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay Buffer

  • 384-well microplate

  • Plate reader capable of AlphaScreen detection

Workflow:

A 1. Add BRD4(BD1), biotinylated histone peptide, and test compound to a 384-well plate. B 2. Incubate for 30 minutes at room temperature. A->B C 3. Add Glutathione Acceptor beads. B->C D 4. Incubate for 60 minutes at room temperature. C->D E 5. Add Streptavidin Donor beads. D->E F 6. Incubate for 30 minutes at room temperature in the dark. E->F G 7. Read the plate on an AlphaScreen-capable plate reader. F->G

Caption: Workflow for the BRD4 AlphaScreen inhibition assay.

Procedure:

  • A master mix of assay buffer, biotinylated histone peptide, and GST-tagged BRD4(BD1) is prepared.

  • The test compound, dissolved in DMSO and diluted in assay buffer, is added to the wells of a 384-well plate.

  • The master mix is added to the wells containing the test compound.

  • The plate is incubated at room temperature for 30 minutes to allow for binding.

  • Glutathione-coated Acceptor beads are added, and the plate is incubated for a further 60 minutes.

  • Streptavidin-coated Donor beads are added, and the plate is incubated for 30 minutes in the dark.

  • The plate is read on a plate reader. A decrease in the AlphaScreen signal indicates inhibition of the BRD4-histone interaction.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of a compound on the metabolic activity and proliferation of cultured cells.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, HL-60)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Workflow:

A 1. Seed cells in a 96-well plate and allow them to adhere overnight. B 2. Treat cells with various concentrations of the test compound. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well and incubate for 4 hours. C->D E 5. Add solubilization solution to dissolve the formazan crystals. D->E F 6. Read the absorbance at 570 nm using a microplate reader. E->F

Caption: Workflow for the MTT cell proliferation assay.

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • The plate is incubated for 48 to 72 hours.

  • MTT solution is added to each well, and the plate is incubated for 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • A solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm. The absorbance is proportional to the number of viable cells.

Protocol 3: Western Blot Analysis of c-Myc

Objective: To determine the effect of a compound on the protein expression level of c-Myc.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Workflow:

A 1. Treat cells with the test compound for a specified time. B 2. Lyse cells and quantify protein concentration. A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF membrane. C->D E 5. Block the membrane and probe with primary antibodies. D->E F 6. Incubate with HRP-conjugated secondary antibody. E->F G 7. Detect chemiluminescence and analyze band intensity. F->G

Caption: Workflow for Western blot analysis of c-Myc.

Procedure:

  • Cells are treated with the test compound for a specified duration (e.g., 24 hours).

  • Cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody against c-Myc. The membrane is also probed with a primary antibody for a loading control protein.

  • The membrane is incubated with an HRP-conjugated secondary antibody.

  • The protein bands are visualized using an ECL substrate and an imaging system. The intensity of the c-Myc band is normalized to the loading control to determine the relative change in protein expression.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Workflow:

A 1. Treat cells with the test compound for 24-48 hours. B 2. Harvest and wash cells with PBS. A->B C 3. Fix cells in ice-cold 70% ethanol. B->C D 4. Wash cells and resuspend in PI/RNase A staining solution. C->D E 5. Incubate for 30 minutes at room temperature in the dark. D->E F 6. Analyze DNA content by flow cytometry. E->F

Caption: Workflow for cell cycle analysis using propidium iodide.

Procedure:

  • Cells are treated with the test compound for 24 to 48 hours.

  • Cells are harvested, washed with PBS, and pelleted by centrifugation.

  • The cell pellet is resuspended in ice-cold 70% ethanol while vortexing to fix and permeabilize the cells.

  • The fixed cells are washed and resuspended in a PI staining solution that also contains RNase A to degrade RNA.

  • The cells are incubated to allow for stoichiometric binding of PI to the DNA.

  • The fluorescence of the PI-stained cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the substantial body of research on its structural analogs strongly supports its role as a competitive inhibitor of BET bromodomains, particularly BRD4. The 3,5-dimethylisoxazole core acts as an effective acetyl-lysine mimic, leading to the disruption of BRD4-mediated gene transcription. The anticipated downstream effects include the suppression of oncogenic drivers like c-Myc, resulting in cell cycle arrest and anti-proliferative activity. The experimental protocols detailed in this guide provide a robust framework for the validation of this hypothesized mechanism for this compound and for the further characterization of this promising class of epigenetic modulators. Future research should focus on the direct biological evaluation of this specific compound to confirm its activity and to explore its therapeutic potential.

References

The Potential Biological Activity of (3,5-Dimethylisoxazol-4-yl)methylamine: A Core Scaffold for Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The compound (3,5-Dimethylisoxazol-4-yl)methylamine represents a foundational chemical scaffold of significant interest in the field of epigenetics, particularly in the development of bromodomain inhibitors. While direct and extensive biological profiling of this specific molecule is not widely documented in publicly available literature, its core structure, the 3,5-dimethylisoxazole moiety, is a well-established and validated bioisostere for acetylated lysine (KAc). This critical feature enables it to serve as a potent pharmacophore for targeting bromodomains, which are key "reader" domains in the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the biological significance of the 3,5-dimethylisoxazole scaffold, focusing on its role in the design and mechanism of action of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). We will delve into the downstream signaling consequences of BET inhibition, present quantitative data for representative derivative compounds, and provide detailed experimental protocols for assessing the activity of molecules built upon this core structure.

Introduction: The Epigenetic Role of Bromodomains and the Promise of the 3,5-Dimethylisoxazole Scaffold

Epigenetic modifications, such as the acetylation of lysine residues on histone tails, play a pivotal role in regulating gene transcription. Bromodomains are protein modules that recognize and bind to these acetylated lysine residues, thereby recruiting transcriptional machinery to specific genomic loci. The BET family of proteins are key epigenetic regulators, and their aberrant activity is implicated in a variety of diseases, most notably cancer and inflammatory conditions.

The 3,5-dimethylisoxazole moiety has emerged as a highly effective mimic of acetylated lysine, capable of competitively binding to the KAc-binding pocket of bromodomains.[1][2] This interaction is characterized by a crucial hydrogen bond between the isoxazole nitrogen and a conserved asparagine residue within the bromodomain binding site.[1] Consequently, this compound serves as a valuable and versatile starting point for the synthesis of a diverse range of potent and selective BET inhibitors.

Mechanism of Action and Downstream Signaling Pathways

BET inhibitors containing the 3,5-dimethylisoxazole scaffold function by displacing BET proteins from chromatin. This prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes and pro-inflammatory genes. A primary target of BET inhibitors is the MYC oncogene, whose expression is critically dependent on BRD4.[3]

The inhibition of the BRD4-MYC axis triggers a cascade of downstream effects, including cell cycle arrest and apoptosis in cancer cells. The general signaling pathway impacted by BET inhibitors is depicted below.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Histones Histones BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Histones->BET_Proteins Acetylated Lysine Binding Transcriptional_Machinery Transcriptional Machinery BET_Proteins->Transcriptional_Machinery Recruitment Target_Genes Target Genes (e.g., MYC, BCL2) Transcriptional_Machinery->Target_Genes Activation Gene_Expression Gene Expression Target_Genes->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Anti_inflammatory_Effects Anti-inflammatory Effects Gene_Expression->Anti_inflammatory_Effects BET_Inhibitor This compound -based Inhibitor BET_Inhibitor->BET_Proteins Competitive Binding

Caption: Signaling pathway of BET inhibitors based on the this compound scaffold.

Quantitative Biological Data of Representative Derivatives

While specific quantitative data for this compound is scarce, numerous derivatives have been synthesized and evaluated for their inhibitory activity against BET bromodomains. The following tables summarize key data for some of these compounds, illustrating the potential of this chemical class.

Table 1: In Vitro Inhibitory Activity of Representative 3,5-Dimethylisoxazole-based BET Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 10BRD4 BD1Biochemical Assay1.9[3]
Compound 3 BRD4(1)AlphaScreen4800[2]
Compound 5 BRD4(1)Biochemical Assay<100[2]

Table 2: Cellular Activity of a Representative 3,5-Dimethylisoxazole-based BET Inhibitor

Compound IDCell LineAssay TypeIC50 (µM)EffectReference
Compound 10MV4-11 (AML)Proliferation AssayNot specifiedPotent anti-proliferative effects[3]
(+)-JQ1 (BET inhibitor)MV4;11 (AML)Proliferation Assay0.794Antiproliferative[2]

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the biological activity of BET inhibitors derived from the this compound scaffold.

Bromodomain Binding Assay (AlphaScreen)

This assay is used to quantify the ability of a compound to disrupt the interaction between a bromodomain and an acetylated histone peptide.

Experimental Workflow:

AlphaScreen_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Biotinylated Histone Peptide, GST-tagged Bromodomain, and Test Compound Start->Prepare_Reagents Incubate_1 Incubate Bromodomain, Peptide, and Compound Prepare_Reagents->Incubate_1 Add_Beads Add Streptavidin-coated Donor Beads and Anti-GST-coated Acceptor Beads Incubate_1->Add_Beads Incubate_2 Incubate in the Dark Add_Beads->Incubate_2 Read_Plate Read Plate on AlphaScreen-compatible Plate Reader Incubate_2->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a bromodomain binding assay (AlphaScreen).

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

    • Prepare serial dilutions of the test compound in assay buffer.

  • Assay Plate Preparation:

    • Add the biotinylated histone peptide to all wells of a 384-well plate.

    • Add the GST-tagged bromodomain protein.

    • Add the test compound or vehicle control.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Addition of Detection Reagents:

    • Add Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.

  • Final Incubation:

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The data is analyzed to determine the concentration of the test compound that causes 50% inhibition of the signal (IC50).

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of a compound.

Detailed Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line known to be sensitive to BET inhibition like MV4-11) in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the cell viability and determine the IC50 value.

Conclusion and Future Directions

This compound is a key foundational molecule in the development of a promising class of epigenetic modulators. Its core 3,5-dimethylisoxazole moiety serves as a highly effective acetyl-lysine mimetic, enabling the design of potent and selective BET bromodomain inhibitors. The derivatives of this scaffold have demonstrated significant anti-cancer and anti-inflammatory potential in preclinical studies.

Future research efforts will likely focus on the further optimization of this scaffold to enhance potency, selectivity, and pharmacokinetic properties. The exploration of its utility in targeting other bromodomain-containing proteins beyond the BET family also represents an exciting avenue for drug discovery. For researchers and drug development professionals, this compound and its derivatives offer a rich chemical space for the creation of novel therapeutics for a range of debilitating diseases.

References

An In-depth Technical Guide to the Synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (3,5-Dimethylisoxazol-4-yl)methylamine, a key building block in pharmaceutical and medicinal chemistry. The synthesis of this compound can be approached from several key starting materials, each with distinct advantages and procedural requirements. This document details the experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through three main pathways, each originating from a different commercially available or readily synthesizable precursor:

  • From 4-(Chloromethyl)-3,5-dimethylisoxazole: A direct and efficient one-step nucleophilic substitution.

  • From 3,5-Dimethylisoxazole-4-carboxylic Acid: A two-step process involving amidation followed by reduction.

  • From 3,5-Dimethylisoxazole-4-carbaldehyde: A one-step reductive amination.

The selection of a particular route may depend on factors such as the availability and cost of the starting material, desired yield and purity, and the scalability of the process.

Data Summary of Synthetic Routes

The following table summarizes the quantitative data associated with the key transformations in the synthesis of this compound, providing a basis for comparison of the different methodologies.

Starting MaterialReaction TypeReagents & SolventsReaction TimeTemperatureYield (%)
4-(Chloromethyl)-3,5-dimethylisoxazoleNucleophilic SubstitutionAmmonium hydroxide, 1,4-Dioxane16 h20 °C92%
Ethyl 3,5-dimethylisoxazole-4-carboxylateSaponificationNaOH, THF, Methanol, Water8 hRoom Temp.94%
3,5-Dimethylisoxazole-4-carboxylic acidAmidation & ReductionSOCl₂, NH₄OH; LiAlH₄, THF---
3,5-Dimethylisoxazole-4-carbaldehydeReductive AminationNH₃/MeOH, H₂, Raney Nickel---
3,5-Dimethylisoxazole-4-carbonitrileNitrile ReductionLiAlH₄, THF or H₂/Raney Nickel---

Data for the amidation/reduction of the carboxylic acid and the reductive amination of the aldehyde are based on general procedures and may vary for this specific substrate.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Synthesis from 4-(Chloromethyl)-3,5-dimethylisoxazole

This method offers a direct route to the target compound through a nucleophilic substitution reaction.

Reaction: 4-(Chloromethyl)-3,5-dimethylisoxazole + NH₄OH → this compound

Procedure:

  • To a solution of 4-(chloromethyl)-3,5-dimethylisoxazole in 1,4-dioxane, add an excess of ammonium hydroxide.

  • Stir the reaction mixture at 20 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis from 3,5-Dimethylisoxazole-4-carboxylic Acid

This two-step sequence involves the formation of an intermediate carboxamide, followed by its reduction.

Step 2a: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

The carboxylic acid is typically prepared by the saponification of its corresponding ethyl ester.

Reaction: Ethyl 3,5-dimethylisoxazole-4-carboxylate + NaOH → 3,5-Dimethylisoxazole-4-carboxylic acid

Procedure: [1]

  • Dissolve ethyl 3,5-dimethyl-4-isoxazolecarboxylate (2.4 g, 14 mmol) in a mixture of tetrahydrofuran (THF, 8 mL) and methanol (MeOH, 8 mL).[1]

  • Add an aqueous solution of 5 N sodium hydroxide (NaOH) (8.5 mL).[1]

  • Stir the reaction mixture at room temperature for 8 hours.[1]

  • Remove the organic solvents by distillation under reduced pressure.[1]

  • Acidify the remaining aqueous solution with 6 N aqueous hydrochloric acid (HCl) to a pH of 2.[1]

  • Filter the precipitated white solid, wash with water, and dry to yield 3,5-dimethylisoxazole-4-carboxylic acid (2.1 g, 94.0% yield).[1]

Step 2b: Amidation of 3,5-Dimethylisoxazole-4-carboxylic Acid

A general procedure for the conversion of a carboxylic acid to a primary amide is outlined below.

Reaction: 3,5-Dimethylisoxazole-4-carboxylic acid + SOCl₂ then NH₄OH → 3,5-Dimethylisoxazole-4-carboxamide

Procedure:

  • To a solution of 3,5-dimethylisoxazole-4-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

  • Stir the reaction mixture until the formation of the amide is complete.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude 3,5-dimethylisoxazole-4-carboxamide, which can be purified by recrystallization or column chromatography.

Step 2c: Reduction of 3,5-Dimethylisoxazole-4-carboxamide

The amide is reduced to the target amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction: 3,5-Dimethylisoxazole-4-carboxamide + LiAlH₄ → this compound

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Add a solution of 3,5-dimethylisoxazole-4-carboxamide in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

Protocol 3: Synthesis from 3,5-Dimethylisoxazole-4-carbaldehyde

This method utilizes a reductive amination reaction to directly convert the aldehyde to the amine.

Reaction: 3,5-Dimethylisoxazole-4-carbaldehyde + NH₃ + Reducing Agent → this compound

Procedure (General):

  • Dissolve 3,5-dimethylisoxazole-4-carbaldehyde in a suitable solvent (e.g., methanol).

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

  • Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Add a suitable reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions at 0 °C.

  • Allow the reaction to proceed at room temperature until the reduction is complete.

  • Quench the reaction with water and remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to give the crude product.

  • Purify by column chromatography or distillation.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: From 4-(Chloromethyl)-3,5-dimethylisoxazole 4-Chloromethyl-3,5-dimethylisoxazole 4-Chloromethyl-3,5-dimethylisoxazole Target_Amine_1 This compound 4-Chloromethyl-3,5-dimethylisoxazole->Target_Amine_1 NH4OH, 1,4-Dioxane G cluster_1 Route 2: From 3,5-Dimethylisoxazole-4-carboxylic Acid Carboxylic_Acid 3,5-Dimethylisoxazole-4-carboxylic Acid Amide 3,5-Dimethylisoxazole-4-carboxamide Carboxylic_Acid->Amide 1. SOCl2 2. NH4OH Target_Amine_2 This compound Amide->Target_Amine_2 LiAlH4, THF G cluster_2 Route 3: From 3,5-Dimethylisoxazole-4-carbaldehyde Aldehyde 3,5-Dimethylisoxazole-4-carbaldehyde Target_Amine_3 This compound Aldehyde->Target_Amine_3 NH3, Reducing Agent (e.g., NaBH4)

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethylisoxazol-4-yl)methylamine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various biologically active compounds. This document provides a detailed protocol for the synthesis of this compound via a reductive amination pathway, starting from the commercially available 3,5-Dimethylisoxazole-4-carboxaldehyde. The protocol is designed to be efficient and reproducible for research and development applications.

Introduction

The isoxazole moiety is a prominent scaffold in a multitude of pharmaceutical agents due to its diverse biological activities.[1][2][3][4][5] The title compound, this compound, provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug design. The presented protocol utilizes a one-pot reductive amination, a widely used and robust method for the conversion of aldehydes and ketones to amines.[6][7][8] This approach avoids the isolation of the intermediate imine, simplifying the experimental procedure.

Reaction Scheme

The synthesis proceeds through the reductive amination of 3,5-Dimethylisoxazole-4-carboxaldehyde. The aldehyde is first reacted with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine using a suitable reducing agent.

Figure 1: General reaction scheme for the synthesis of this compound.

G start 3,5-Dimethylisoxazole-4-carboxaldehyde intermediate [Imine Intermediate] start->intermediate Imine Formation product This compound intermediate->product Reduction reagents1 + NH4OAc (Ammonia Source) reagents2 + NaBH3CN (Reducing Agent) G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Aldehyde in Methanol B Add Ammonium Acetate A->B C Add NaBH3CN Solution B->C D Stir at Room Temperature C->D E Quench with Water D->E F Remove Methanol E->F G DCM/NaHCO3 Extraction F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J K K J->K Final Product

References

Application Notes and Protocols for (3,5-Dimethylisoxazol-4-yl)methylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethylisoxazol-4-yl)methylamine is a key building block in medicinal chemistry, primarily utilized for the synthesis of potent and selective inhibitors of various therapeutic targets. Its rigid isoxazole core serves as a versatile scaffold for the development of novel drug candidates. The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetylated lysine, making it particularly valuable in the design of inhibitors targeting bromodomains, which are readers of epigenetic marks.[1] This has led to the development of potent Bromodomain and Extra-Terminal (BET) protein inhibitors, particularly targeting BRD4, for the treatment of cancer and inflammatory diseases.[1][2] Furthermore, derivatives of this compound have shown promise as histamine H3 receptor antagonists for potential therapeutic applications in neurological disorders such as depression.[3]

These application notes provide an overview of the utility of this compound in medicinal chemistry, along with detailed protocols for the synthesis of the parent amine and the biological evaluation of its derivatives.

Chemical Properties

PropertyValue
CAS Number 131052-47-6
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance Liquid
Boiling Point 87-88 °C/8 mmHg

Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a scaffold for potent and selective inhibitors.

BET/BRD4 Inhibition

The 3,5-dimethylisoxazole core of this compound acts as a mimic of acetylated lysine, enabling it to bind to the acetyl-lysine binding pockets of bromodomains.[1] This has been successfully exploited to develop potent inhibitors of BRD4, a member of the BET family of proteins. BRD4 is a key regulator of oncogene transcription, including c-Myc, making it an attractive target for cancer therapy.

Quantitative Data for BRD4 Inhibitors Incorporating the (3,5-Dimethylisoxazol-4-yl) Moiety:

Compound IDTargetIC₅₀ (nM)Cell LineCell-based IC₅₀ (µM)Reference
11h BRD4(1)27.0HL-600.120
BRD4(2)180MV4-110.09
10 BRD4 BD11.9MV4-11Potent antiproliferative effects[2]
11d BRD4550MV4-110.19[4]
11e BRD4860MV4-110.32[4]
11f BRD4800MV4-110.12[4]
Histamine H3 Receptor Antagonism

Derivatives of this compound have been investigated as histamine H3 receptor (H3R) antagonists. H3Rs are primarily expressed in the central nervous system and act as autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters. Antagonism of H3Rs has shown potential in the treatment of various neurological and psychiatric disorders, including depression.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound from the commercially available 4-(chloromethyl)-3,5-dimethylisoxazole via a Gabriel synthesis.

Step 1: Synthesis of 2-((3,5-dimethylisoxazol-4-yl)methyl)isoindoline-1,3-dione

  • To a solution of 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 2-((3,5-dimethylisoxazol-4-yl)methyl)isoindoline-1,3-dione.

Step 2: Synthesis of this compound

  • Suspend 2-((3,5-dimethylisoxazol-4-yl)methyl)isoindoline-1,3-dione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (4.0 eq) to the suspension.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: In Vitro BRD4 Inhibition Assay (AlphaScreen)

This protocol provides a general method for assessing the inhibitory activity of compounds against BRD4.

  • Prepare a reaction mixture containing GST-tagged BRD4 protein and a biotinylated histone H4 peptide in the assay buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate for 30 minutes at room temperature.

  • Add glutathione acceptor beads and streptavidin-conjugated donor beads.

  • Incubate in the dark for 60 minutes at room temperature.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC₅₀ values from the dose-response curves.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol details the assessment of the anti-proliferative effects of test compounds on cancer cell lines such as HL-60 and MV4-11.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with serial dilutions of the test compound (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Western Blot Analysis for c-Myc Downregulation

This protocol is for determining the effect of BRD4 inhibitors on the protein levels of the downstream target c-Myc.

  • Culture cells to 70-80% confluency and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

  • Normalize the c-Myc band intensity to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

BRD4 Signaling Pathway and Inhibition

BRD4 plays a crucial role in the transcription of key oncogenes, most notably c-Myc. It binds to acetylated histones at promoter and enhancer regions, recruiting the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation. Inhibitors containing the this compound scaffold competitively bind to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and thereby preventing the recruitment of the transcriptional machinery, which ultimately leads to the downregulation of c-Myc expression.

BRD4_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_mRNA_cyto c-Myc mRNA cMyc_mRNA->cMyc_mRNA_cyto Export cMyc_Protein c-Myc Protein cMyc_Protein->cMyc_Gene Regulates Inhibitor (3,5-Dimethylisoxazol-4-yl) methylamine Derivative Inhibitor->BRD4 Inhibits Ribosome Ribosome cMyc_Protein_cyto c-Myc Protein Ribosome->cMyc_Protein_cyto Translation cMyc_mRNA_cyto->Ribosome cMyc_Protein_cyto->cMyc_Protein Import H3R_Signaling cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, NE) PKA->Neurotransmitter_Release Inhibits Antagonist (3,5-Dimethylisoxazol-4-yl) methylamine Derivative (Antagonist) Antagonist->H3R Blocks Synthesis_Workflow start Start: 4-(Chloromethyl)-3,5-dimethylisoxazole + Potassium Phthalimide reaction1 Step 1: N-Alkylation (DMF, 80°C, 12h) start->reaction1 intermediate Intermediate: 2-((3,5-dimethylisoxazol-4-yl)methyl)isoindoline-1,3-dione reaction1->intermediate reaction2 Step 2: Hydrazinolysis (Ethanol, Hydrazine Hydrate, Reflux 4h) intermediate->reaction2 product Product: This compound reaction2->product WB_Workflow cell_culture 1. Cell Culture & Treatment lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer to Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-c-Myc) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. ECL Detection secondary_ab->detection analysis 9. Data Analysis detection->analysis

References

Application Notes: (3,5-Dimethylisoxazol-4-yl)methylamine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(3,5-Dimethylisoxazol-4-yl)methylamine has emerged as a valuable scaffold in medicinal chemistry, primarily recognized for its role as an acetyl-lysine (KAc) mimetic. This property makes it a cornerstone for the design of inhibitors targeting bromodomains, a class of epigenetic reader proteins implicated in various diseases, most notably cancer.

The 3,5-dimethylisoxazole moiety effectively occupies the acetyl-lysine binding pocket of bromodomains, providing a stable and synthetically tractable anchor for the development of potent and selective inhibitors. The primary amine handle of this compound offers a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Its application has been particularly prominent in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, with BRD4 being a key target in acute myeloid leukemia (AML) and other malignancies.

Key Applications:

  • Bromodomain Inhibitors: The most significant application of this building block is in the synthesis of BET bromodomain inhibitors. By functionalizing the methylamine group, researchers can introduce moieties that interact with other regions of the bromodomain, such as the WPF shelf, to enhance binding affinity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: The ease of modification of the amine group makes this building block ideal for generating libraries of compounds to probe the structural requirements for potent bromodomain inhibition.

  • Kinase Inhibitors: The isoxazole scaffold is also found in inhibitors of other protein families, such as FMS kinase, suggesting that derivatives of this compound could be explored for a wider range of kinase targets.

Quantitative Data: Inhibition of BRD4 by 3,5-Dimethylisoxazole Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 3,5-dimethylisoxazole derivatives against the first bromodomain of BRD4 (BRD4(1)). These compounds, while not synthesized directly from this compound, represent the types of structures readily accessible from this building block and highlight the potential for generating potent inhibitors.

Compound IDStructureTargetIC50 (µM)
1 4-(3'-acetylphenyl)-3,5-dimethylisoxazoleBRD4(1)4.8
2 4-(3'-(1-hydroxyethyl)phenyl)-3,5-dimethylisoxazoleBRD4(1)2.2
3 4-(3'-ethylphenyl)-3,5-dimethylisoxazoleBRD4(1)1.5
4 4-(3'-aminophenyl)-3,5-dimethylisoxazoleBRD4(1)>100

Signaling Pathway

Derivatives of this compound are potent inhibitors of the BET family of proteins, with BRD4 being a primary target in oncology. BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes like MYC. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of these oncogenes, which in turn induces cell cycle arrest and apoptosis in cancer cells.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcome Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates & Activates Oncogenes Oncogenes (e.g., MYC) RNAPII->Oncogenes Transcribes Transcription Transcription Downregulation Downregulation of Oncogene Expression BuildingBlock This compound Derivative (BET Inhibitor) BuildingBlock->BRD4 Inhibits Binding CellCycleArrest Cell Cycle Arrest Downregulation->CellCycleArrest Apoptosis Apoptosis Downregulation->Apoptosis

BET Bromodomain Inhibition Signaling Pathway.

Experimental Protocols

The primary amine of this compound allows for its use in a variety of coupling reactions. Below are representative protocols for amide bond formation and reductive amination, two common methods for elaborating this building block.

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for the formation of an amide bond between this compound and a generic carboxylic acid using a peptide coupling reagent such as HATU.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine This compound Mix Combine reactants in DMF Amine->Mix Acid Carboxylic Acid (R-COOH) Acid->Mix HATU HATU HATU->Mix DIPEA DIPEA DIPEA->Mix Solvent Anhydrous DMF Solvent->Mix Stir Stir at room temperature (2-16 h) Mix->Stir Quench Quench with water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer (aq. LiCl, brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Amide Product Purify->Product

Workflow for Amide Coupling.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous Lithium Chloride (LiCl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous LiCl solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol outlines the synthesis of a secondary amine via reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine This compound Mix Combine amine and carbonyl in DCM Amine->Mix Carbonyl Aldehyde or Ketone (R-CHO/R-CO-R') Carbonyl->Mix ReducingAgent Sodium Triacetoxyborohydride Solvent Anhydrous Dichloromethane (DCM) Solvent->Mix Acid Acetic Acid (optional, catalytic) Acid->Mix AddReducer Add reducing agent portion-wise Mix->AddReducer Stir Stir at room temperature (1-4 h) AddReducer->Stir Quench Quench with saturated aq. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Secondary Amine Product Purify->Product

Workflow for Reductive Amination.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with a small amount of triethylamine to prevent streaking) to yield the desired secondary amine.

Application Notes and Protocols for the Large-Scale Synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step, large-scale synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine, a valuable building block in medicinal chemistry and drug development. The described synthetic strategy is designed for scalability and robustness, focusing on high-yielding and reproducible transformations.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a three-stage process, commencing with the construction of the isoxazole core, followed by functional group manipulations at the C4 position to introduce the requisite methylamine moiety.

The overall synthetic transformation is as follows:

G A Stage 1: Isoxazole Ring Formation B Stage 2: Nitrile Synthesis A->B Ester to Nitrile Conversion C Stage 3: Nitrile Reduction B->C Reduction to Amine D Final Product: This compound C->D

Caption: High-level overview of the three-stage synthesis.

Data Presentation: Summary of Reactions and Expected Yields

The following table summarizes the key transformations, reagents, and expected yields for each step in the synthesis. The yields are based on literature precedents for similar transformations and should be considered as targets for process optimization.

StepTransformationKey ReagentsStarting MaterialProductTypical Yield (%)
1aCondensationEthyl acetoacetate, Triethyl orthoformate, Acetic anhydrideEthyl acetoacetateEthyl 2-(ethoxymethylene)-3-oxobutanoate85 - 95
1bCyclizationHydroxylamine hydrochloride, Sodium acetateEthyl 2-(ethoxymethylene)-3-oxobutanoateEthyl 3,5-dimethylisoxazole-4-carboxylate80 - 90
2aAmidationAqueous ammoniaEthyl 3,5-dimethylisoxazole-4-carboxylate3,5-Dimethylisoxazole-4-carboxamide90 - 98
2bDehydrationCyanuric chloride, N,N-Dimethylformamide (DMF)3,5-Dimethylisoxazole-4-carboxamide3,5-Dimethylisoxazole-4-carbonitrile90 - 99
3Catalytic Hydrogenation (Nitrile Reduction)Raney® Nickel, Hydrogen gas, Methanolic ammonia3,5-Dimethylisoxazole-4-carbonitrileThis compound85 - 95

Experimental Protocols

Detailed methodologies for the key stages of the synthesis are provided below. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate

This stage involves the initial construction of the substituted isoxazole ring system.

G cluster_0 Step 1a: Condensation cluster_1 Step 1b: Cyclization A Ethyl acetoacetate D Heat (140-150 °C) A->D B Triethyl orthoformate B->D C Acetic anhydride C->D E Ethyl 2-(ethoxymethylene)- 3-oxobutanoate D->E H Reaction in Ethanol (0-5 °C) E->H F Hydroxylamine hydrochloride F->H G Sodium acetate in water G->H I Ethyl 3,5-dimethylisoxazole- 4-carboxylate H->I

Caption: Workflow for the synthesis of the isoxazole ester intermediate.

Step 1a: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation head, combine ethyl acetoacetate (1.0 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.5 equivalents).

  • Reaction: Heat the mixture to 140-150 °C and maintain this temperature for 2-3 hours. During this time, ethyl acetate will distill from the reaction mixture.

  • Work-up: After the reaction is complete (as monitored by GC or TLC), allow the mixture to cool. The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Step 1b: Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate [1]

  • Reaction Setup: In a separate reaction vessel equipped with a mechanical stirrer and thermometer, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water. Add ethanol to this solution.

  • Reaction: Cool the ethanolic solution of hydroxylamine/sodium acetate to 0-5 °C in an ice bath. Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) from the previous step to the cooled solution while maintaining the temperature below 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3,5-dimethylisoxazole-4-carboxylate. The product can be further purified by vacuum distillation.

Stage 2: Synthesis of 3,5-Dimethylisoxazole-4-carbonitrile

This stage converts the ester functional group into a nitrile, which is the direct precursor to the target amine.

G cluster_0 Step 2a: Amidation cluster_1 Step 2b: Dehydration J Ethyl 3,5-dimethylisoxazole- 4-carboxylate L Stir at Room Temperature J->L K Aqueous Ammonia K->L M 3,5-Dimethylisoxazole- 4-carboxamide L->M P Reaction in MTBE (Room Temperature) M->P N Cyanuric chloride N->P O N,N-Dimethylformamide (DMF) O->P Q 3,5-Dimethylisoxazole- 4-carbonitrile P->Q

Caption: Workflow for the conversion of the ester to the nitrile.

Step 2a: Synthesis of 3,5-Dimethylisoxazole-4-carboxamide [2]

  • Reaction Setup: In a pressure-rated reaction vessel, charge the ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 equivalent) and a concentrated aqueous solution of ammonia (excess, e.g., 10-20 equivalents).

  • Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold water and dry under vacuum to yield 3,5-dimethylisoxazole-4-carboxamide.

Step 2b: Synthesis of 3,5-Dimethylisoxazole-4-carbonitrile [3][4]

  • Reaction Setup: In a reaction vessel, suspend 3,5-dimethylisoxazole-4-carboxamide (1.0 equivalent) in a suitable solvent such as methyl tertiary-butyl ether (MTBE).

  • Reagent Addition: In a separate vessel, prepare a solution of cyanuric chloride (0.5-0.6 equivalents) in MTBE. Slowly add this solution to the suspension of the amide while stirring at room temperature. Then, add N,N-dimethylformamide (DMF) (catalytic to stoichiometric amount) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically complete within this time.

  • Work-up and Isolation: Quench the reaction by the addition of a saturated aqueous solution of sodium carbonate. Separate the organic layer, and extract the aqueous layer with MTBE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3,5-dimethylisoxazole-4-carbonitrile. The product can be purified by recrystallization or column chromatography if necessary.

Stage 3: Synthesis of this compound

This final stage involves the reduction of the nitrile to the target primary amine. Catalytic hydrogenation is presented here as a scalable and efficient method.[5][6]

G cluster_0 Step 3: Catalytic Hydrogenation R 3,5-Dimethylisoxazole- 4-carbonitrile V Hydrogenation at Room Temperature R->V S Raney® Nickel (slurry) S->V T Methanolic Ammonia T->V U Hydrogen Gas (50-100 psi) U->V W Filtration and Concentration V->W X This compound W->X

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (3,5-dimethylisoxazol-4-yl)methylamine moiety is a valuable building block in the design and synthesis of novel kinase inhibitors. Its structural features, including the hydrogen bond accepting and donating capabilities of the isoxazole ring and the conformational flexibility of the methylamine linker, allow for effective interaction with the ATP-binding pocket of various kinases. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting FMS kinase.

Target Profile: FMS Kinase

FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Dysregulation of FMS kinase signaling has been implicated in various cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[2]

Quantitative Data

A series of 4-arylamido 3-methyl isoxazole derivatives have been synthesized and evaluated for their inhibitory activity against FMS kinase. One of the most potent compounds identified, 5-methyl-N-(2-methyl-5-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-4-carboxamide, which features a core structure closely related to derivatives of this compound, demonstrated significant potency.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (GI50, µM)Cell Line
6a FMS9.950.016U937

Table 1: In vitro activity of a representative FMS kinase inhibitor with a 3-methylisoxazole-4-carboxamide core.[3]

Experimental Protocols

The following are proposed protocols for the synthesis of kinase inhibitors using this compound as a key intermediate. These protocols are based on established synthetic methodologies for amide bond formation and reductive amination.

Protocol 1: Synthesis of an FMS Kinase Inhibitor via Amide Coupling

This protocol describes the synthesis of a hypothetical FMS kinase inhibitor, Compound 1 , by coupling this compound with a suitable carboxylic acid intermediate.

Reaction Scheme:

G cluster_0 Synthesis of Compound 1 Carboxylic_Acid R-COOH (Carboxylic Acid Intermediate) Coupling EDC, HOBt, DIPEA DMF, rt, 12h Carboxylic_Acid->Coupling Amine This compound Amine->Coupling Product Compound 1 (FMS Kinase Inhibitor) Coupling->Product

Caption: Amide coupling reaction for the synthesis of Compound 1.

Materials:

  • This compound

  • Carboxylic acid intermediate (e.g., 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide product, Compound 1 .

Protocol 2: Synthesis of a Kinase Inhibitor via Reductive Amination

This protocol outlines the synthesis of a hypothetical kinase inhibitor, Compound 2 , through the reductive amination of an aldehyde intermediate with this compound.

Reaction Scheme:

G cluster_1 Synthesis of Compound 2 Aldehyde R-CHO (Aldehyde Intermediate) Reduction NaBH(OAc)3 DCE, rt, 4h Aldehyde->Reduction Amine This compound Amine->Reduction Product Compound 2 (Kinase Inhibitor) Reduction->Product

Caption: Reductive amination for the synthesis of Compound 2.

Materials:

  • This compound

  • Aldehyde intermediate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde intermediate (1.0 eq) in anhydrous DCE, add this compound (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary amine product, Compound 2 .

Signaling Pathway

FMS Kinase Signaling Pathway

FMS kinase is activated by its ligand, colony-stimulating factor 1 (CSF-1). This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. The phosphorylated receptor then serves as a docking site for various signaling proteins, leading to the activation of downstream pathways, primarily the PI3K/AKT and RAS/MAPK pathways. These pathways are critical for cell survival, proliferation, and differentiation.

FMS_Signaling CSF1 CSF-1 FMS FMS Receptor CSF1->FMS Binds PI3K PI3K FMS->PI3K Activates RAS RAS FMS->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation Inhibitor (3,5-Dimethylisoxazol-4-yl) methylamine Derivative Inhibitor->FMS Inhibits

Caption: FMS kinase signaling pathway and point of inhibition.

Conclusion

This compound is a versatile and valuable scaffold for the development of novel kinase inhibitors. The provided protocols offer a foundation for the synthesis of such inhibitors targeting kinases like FMS. The potent activity of related compounds highlights the potential of this chemical space for the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling. Further structure-activity relationship studies around this core may lead to the identification of even more potent and selective kinase inhibitors.

References

Application Notes and Protocols for N-acylation of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylation is a fundamental chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This process involves the formation of an amide bond between an amine and a carboxylic acid or its derivative. The resulting N-acyl compounds often exhibit modified physicochemical properties and biological activities compared to the parent amine. (3,5-Dimethylisoxazol-4-yl)methylamine is a valuable building block in the synthesis of various biologically active molecules. Its N-acylation allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

These application notes provide detailed protocols for the N-acylation of this compound using two common and effective methods: reaction with an acyl chloride and a peptide coupling agent-mediated reaction with a carboxylic acid.

General Reaction Scheme

The N-acylation of this compound proceeds via the reaction of the primary amine with an acylating agent to form a stable amide linkage.

Caption: General reaction for the N-acylation of this compound.

Experimental Protocols

Two primary methods for the N-acylation of this compound are presented. Method A utilizes a highly reactive acyl chloride, while Method B employs a carboxylic acid with a peptide coupling agent for milder conditions.[1]

Method A: N-Acylation using an Acyl Chloride

This method is suitable for a wide range of acyl chlorides and is generally rapid and high-yielding.[2]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for purification (e.g., flash column chromatography or recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add the base (TEA or DIEA, 1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired N-acylated product.[1]

Method B: N-Acylation using a Carboxylic Acid and a Coupling Agent

This method is advantageous when the corresponding acyl chloride is unstable or not commercially available. It proceeds under milder conditions, which is beneficial for sensitive substrates.

Materials:

  • This compound

  • Carboxylic acid (1.1 equivalents)

  • Peptide coupling agent (e.g., HBTU, HATU) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for purification (e.g., flash column chromatography)

Procedure:

  • Pre-activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), the coupling agent (1.2 equivalents), and DIPEA (2.5 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-acylation of this compound.

ParameterMethod A (Acyl Chloride)Method B (Coupling Agent)
Acylating Agent Acyl ChlorideCarboxylic Acid
Activating Agent NoneHBTU, HATU, etc.
Base TEA, DIEADIPEA
Solvent DCM, THFDMF, DCM
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours4 - 12 hours
Typical Yield 80 - 95%75 - 90%
Purification Column Chromatography/RecrystallizationColumn Chromatography

Characterization Data (Example: N-acetyl-(3,5-Dimethylisoxazol-4-yl)methylamine)

TechniqueExpected Data
¹H NMR (CDCl₃) δ (ppm): ~7.5 (br s, 1H, NH), 4.2 (d, 2H, CH₂), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃), 2.0 (s, 3H, COCH₃)
¹³C NMR (CDCl₃) δ (ppm): ~170.0 (C=O), 164.0 (C), 158.0 (C), 110.0 (C), 35.0 (CH₂), 23.0 (COCH₃), 11.0 (CH₃), 10.0 (CH₃)
Mass Spec (ESI) [M+H]⁺ calculated for C₈H₁₂N₂O₂: 169.09; found: 169.10
IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)

Visualizations

Experimental Workflow

The general workflow for the N-acylation of this compound is depicted below.

G start Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0°C (Method A) start->cool Method A add_acylating Add Acylating Agent (Acyl Chloride or Activated Carboxylic Acid) start->add_acylating Method B cool->add_acylating react Stir at Room Temperature add_acylating->react monitor Monitor by TLC react->monitor quench Quench Reaction with Water monitor->quench Reaction Complete workup Aqueous Work-up (Acid/Base Washes) quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for N-acylation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of an amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Formation of Tetrahedral Intermediate cluster_2 Step 3: Elimination of Leaving Group cluster_3 Step 4: Deprotonation A Amine attacks the electrophilic carbonyl carbon of the acyl chloride. B A tetrahedral intermediate is formed. A->B C The carbonyl group reforms, eliminating the chloride ion. B->C D A base removes the proton from the nitrogen to yield the final amide product. C->D

Caption: Mechanism of nucleophilic acyl substitution.

References

Application Notes and Protocols for Parallel Synthesis Utilizing (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of (3,5-Dimethylisoxazol-4-yl)methylamine as a versatile building block in parallel synthesis endeavors, primarily aimed at the generation of diverse chemical libraries for drug discovery and lead optimization. The protocols outlined below are representative examples of how this amine can be effectively employed in common, high-throughput chemical transformations.

Introduction

This compound is a valuable primary amine building block for parallel synthesis due to the presence of the stable, drug-like 3,5-dimethylisoxazole moiety. This heterocyclic core is found in a number of biologically active compounds and can serve as a scaffold for the exploration of chemical space in the search for novel therapeutic agents. Its primary amine functionality allows for its ready incorporation into a variety of chemical scaffolds through reactions such as reductive amination and multicomponent reactions like the Ugi reaction.

Key Applications in Parallel Synthesis

The primary application of this compound in parallel synthesis is to introduce the 3,5-dimethylisoxazole scaffold into a library of small molecules. This can be achieved through several robust and high-throughput compatible reactions:

  • Reductive Amination: For the synthesis of diverse secondary and tertiary amines.

  • Ugi Four-Component Reaction (U-4CR): To generate complex, peptide-like scaffolds with multiple points of diversity in a single step.

Experimental Protocols

Protocol 1: Parallel Reductive Amination for the Synthesis of a Secondary Amine Library

This protocol describes the parallel synthesis of a library of N-substituted (3,5-dimethylisoxazol-4-yl)methylamines via reductive amination of a diverse set of aldehydes.

Materials and Reagents:

  • This compound

  • A library of diverse aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes, aliphatic aldehydes)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional, as a catalyst)

  • 96-well reaction block or individual reaction vials

  • HPLC grade solvents for analysis and purification

General Procedure:

  • Reaction Setup: In each well of a 96-well reaction block, add a solution of a unique aldehyde (0.1 mmol, 1.0 equiv) in DCE (1 mL).

  • Amine Addition: To each well, add a solution of this compound (0.1 mmol, 1.0 equiv) in DCE (0.5 mL).

  • Initiation: If necessary, add glacial acetic acid (1-2 drops) to each well to catalyze imine formation.

  • Reduction: Add sodium triacetoxyborohydride (0.15 mmol, 1.5 equiv) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (1 mL) to each well. Extract the product with dichloromethane or ethyl acetate.

  • Analysis and Purification: Analyze the crude product from each well by LC-MS to determine purity and confirm product formation. Purify the desired products using parallel HPLC.

Data Presentation:

Aldehyde (R-CHO)ProductYield (%)Purity (%)
BenzaldehydeN-Benzyl-(3,5-dimethylisoxazol-4-yl)methylamine85>95
4-ChlorobenzaldehydeN-(4-Chlorobenzyl)-(3,5-dimethylisoxazol-4-yl)methylamine82>95
2-ThiophenecarboxaldehydeN-(Thiophen-2-ylmethyl)-(3,5-dimethylisoxazol-4-yl)methylamine78>90
CyclohexanecarboxaldehydeN-(Cyclohexylmethyl)-(3,5-dimethylisoxazol-4-yl)methylamine88>95
Protocol 2: Parallel Ugi Four-Component Reaction (U-4CR)

This protocol outlines the parallel synthesis of a library of α-acylamino amides incorporating the (3,5-Dimethylisoxazol-4-yl)methyl moiety.

Materials and Reagents:

  • This compound

  • A library of diverse aldehydes

  • A library of diverse carboxylic acids

  • A library of diverse isocyanides

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

  • 96-well reaction block or individual reaction vials

General Procedure:

  • Reaction Setup: In each well of a 96-well reaction block, add a solution of a unique aldehyde (0.1 mmol, 1.0 equiv) in MeOH (0.5 mL).

  • Amine Addition: To each well, add a solution of this compound (0.1 mmol, 1.0 equiv) in MeOH (0.5 mL).

  • Carboxylic Acid Addition: Add a solution of a unique carboxylic acid (0.1 mmol, 1.0 equiv) in MeOH (0.5 mL) to each well.

  • Isocyanide Addition: Add a unique isocyanide (0.1 mmol, 1.0 equiv) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 24-48 hours.

  • Work-up: Concentrate the solvent in each well under reduced pressure.

  • Analysis and Purification: Analyze the crude product from each well by LC-MS. Purify the desired products using parallel HPLC.

Data Presentation:

Aldehyde (R1-CHO)Carboxylic Acid (R2-COOH)Isocyanide (R3-NC)Yield (%)Purity (%)
BenzaldehydeAcetic Acidtert-Butyl isocyanide75>90
IsobutyraldehydeBenzoic AcidCyclohexyl isocyanide72>90
FurfuralPhenylacetic AcidBenzyl isocyanide68>85

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactant Dispensing cluster_reaction Reaction cluster_purification Purification & Analysis cluster_product Final Product Aldehyde Aldehyde Library Reaction_Vessel 96-Well Reaction Block Aldehyde->Reaction_Vessel Amine This compound Amine->Reaction_Vessel LCMS LC-MS Analysis Reaction_Vessel->LCMS Crude Product HPLC Parallel HPLC Purification LCMS->HPLC Product_Library Purified Amine Library HPLC->Product_Library

Caption: Workflow for Parallel Reductive Amination.

Ugi_Reaction_Workflow cluster_reactants Reactant Dispensing cluster_reaction Reaction cluster_purification Purification & Analysis cluster_product Final Product Aldehyde Aldehyde Library Reaction_Vessel 96-Well Reaction Block Aldehyde->Reaction_Vessel Amine This compound Amine->Reaction_Vessel Acid Carboxylic Acid Library Acid->Reaction_Vessel Isocyanide Isocyanide Library Isocyanide->Reaction_Vessel LCMS LC-MS Analysis Reaction_Vessel->LCMS Crude Product HPLC Parallel HPLC Purification LCMS->HPLC Product_Library Purified Ugi Product Library HPLC->Product_Library

Caption: Workflow for Parallel Ugi Four-Component Reaction.

logical_relationship cluster_core Core Building Block cluster_reactions Parallel Synthesis Reactions cluster_libraries Diverse Compound Libraries cluster_applications Applications Core This compound Reductive_Amination Reductive Amination Core->Reductive_Amination Ugi_Reaction Ugi Reaction Core->Ugi_Reaction Amine_Library Secondary/Tertiary Amine Library Reductive_Amination->Amine_Library Ugi_Library α-Acylamino Amide Library Ugi_Reaction->Ugi_Library Drug_Discovery Drug Discovery & Lead Optimization Amine_Library->Drug_Discovery Ugi_Library->Drug_Discovery

Application Notes and Protocols for (3,5-Dimethylisoxazol-4-yl)methylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (3,5-Dimethylisoxazol-4-yl)methylamine as a versatile reagent in organic synthesis. The focus is on its application in the formation of amides and ureas, which are crucial functional groups in numerous biologically active molecules.

Introduction

This compound is a primary amine featuring the 3,5-dimethylisoxazole scaffold. This heterocyclic motif is of significant interest in medicinal chemistry as it can act as a bioisostere for various functional groups and contribute to favorable pharmacokinetic properties. The primary amine handle allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of diverse compound libraries for drug discovery and development.

Physicochemical Properties

PropertyValueReference
CAS Number 131052-47-6[1]
Molecular Formula C₆H₁₀N₂O[1]
Molar Mass 126.16 g/mol [1]
Boiling Point 239.9±35.0 °C (Predicted)[1]
Density 1.069±0.06 g/cm³ (Predicted)[1]
pKa 8.30±0.29 (Predicted)[1]

Applications in Organic Synthesis

The primary amine functionality of this compound makes it an excellent nucleophile for reactions with various electrophiles. Key applications include the synthesis of:

  • Amides: Through reaction with carboxylic acids, acyl chlorides, or esters. Amide bonds are fundamental in peptides and a vast array of pharmaceuticals.

  • Ureas: Through reaction with isocyanates or other carbamoylating agents. The urea moiety is a common feature in many therapeutic agents.

  • Complex Heterocycles: The isoxazole ring and the methylamine side chain can be incorporated into more complex molecular architectures, as seen in the development of novel flavor-modifying compounds and potential therapeutics.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride

This protocol describes the synthesis of an N-substituted amide by reacting this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

G reagents R-COCl, Base (e.g., Triethylamine) amine amine amide amide amine->amide Acylation

A general scheme for amide synthesis.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data (Hypothetical Example for N-((3,5-dimethylisoxazol-4-yl)methyl)benzamide):

Reactant 1Reactant 2BaseSolventTime (h)Temp (°C)Yield (%)
This compoundBenzoyl ChlorideEt₃NDCM30 to RT~85-95

Note: This data is representative and actual yields may vary depending on the specific acyl chloride and reaction conditions.

Protocol 2: General Procedure for Urea Synthesis via Isocyanate

This protocol outlines the synthesis of a substituted urea by the reaction of this compound with an isocyanate.

Reaction Scheme:

G reagents R-NCO amine amine urea urea amine->urea Addition

A general scheme for urea synthesis.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Add the isocyanate (1.05 eq) to the solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the crude product with a suitable solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.

  • Dry the purified urea derivative under vacuum.

Quantitative Data (Hypothetical Example for 1-((3,5-dimethylisoxazol-4-yl)methyl)-3-phenylurea):

| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---| | this compound | Phenyl Isocyanate | THF | 2 | RT | >90 |

Note: This data is representative and actual yields may vary depending on the specific isocyanate and reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of derivatives from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve this compound and other reagents in solvent reaction Add electrophile (Acyl Chloride / Isocyanate) and stir start->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

General workflow for synthesis and purification.

Conclusion

This compound serves as a valuable and versatile building block in organic synthesis, particularly for the construction of amide and urea functionalities. The protocols provided herein offer robust starting points for the synthesis of diverse libraries of compounds for screening in drug discovery and other life sciences research. The predictable reactivity of the primary amine allows for its straightforward incorporation into a wide range of molecular scaffolds.

References

Application Notes and Protocols for the Purification of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of (3,5-Dimethylisoxazol-4-yl)methylamine. The techniques described herein are based on established methods for the purification of primary amines and related isoxazole derivatives, offering a comprehensive guide for obtaining this compound in high purity.

Overview of Purification Strategies

This compound, as a primary amine, is amenable to a variety of purification techniques. The choice of method will depend on the nature and quantity of impurities present in the crude sample. The principal strategies covered in these notes are:

  • Acid-Base Extraction: A classic and effective method for separating basic amines from neutral or acidic impurities.

  • Crystallization (as a salt): A powerful technique for achieving high purity by forming a crystalline salt of the amine, which often has different solubility properties than the freebase.

  • Column Chromatography: A versatile method for separating the target compound from impurities with different polarities.

The following sections provide detailed protocols and expected outcomes for each of these techniques.

Data Presentation

The following table summarizes the anticipated outcomes for the purification techniques described in this document. These values are estimates based on typical results for similar compounds and should be optimized for specific experimental conditions.

Purification TechniqueExpected Purity (%)Expected Yield (%)Key Parameters
Acid-Base Extraction>9585-95pH control, solvent choice
Crystallization (as HCl salt)>9970-90Solvent system, cooling rate
Column Chromatography (Silica Gel)>9860-80Mobile phase composition, column loading

Experimental Protocols

Acid-Base Extraction

This protocol is designed to isolate this compound from a crude reaction mixture containing non-basic impurities.

Materials:

  • Crude this compound in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude material in a suitable organic solvent (e.g., 50 mL of Dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amine will move to the aqueous (top) layer.

  • Drain the organic layer.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Carefully add 1 M NaOH to the aqueous layer while stirring until the pH is basic (pH > 10), as confirmed by pH paper. This will convert the amine salt back to the freebase.

  • Extract the freebase into a fresh portion of the organic solvent (repeat 3 times).

  • Combine the organic extracts.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound.

Acid_Base_Extraction_Workflow cluster_start Initial State cluster_extraction Extraction Steps cluster_basification Basification & Re-extraction cluster_final Final Steps start Crude Amine in Organic Solvent add_hcl Add 1M HCl start->add_hcl separate_layers Separate Layers add_hcl->separate_layers organic_impurities Organic Layer (Impurities) separate_layers->organic_impurities aqueous_amine_salt Aqueous Layer (Amine Salt) separate_layers->aqueous_amine_salt add_naoh Add 1M NaOH aqueous_amine_salt->add_naoh extract_organic Extract with Organic Solvent add_naoh->extract_organic purified_organic Organic Layer (Purified Amine) extract_organic->purified_organic aqueous_waste Aqueous Layer (Waste) extract_organic->aqueous_waste dry Dry over Na₂SO₄ purified_organic->dry evaporate Evaporate Solvent dry->evaporate final_product Pure Amine evaporate->final_product

Workflow for Acid-Base Extraction.
Crystallization as the Hydrochloride Salt

This method is effective for obtaining highly pure this compound, free from closely related impurities.

Materials:

  • Purified this compound (from extraction or as crude)

  • Anhydrous diethyl ether or isopropanol

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Erlenmeyer flask

  • Stirring bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the amine in a minimal amount of anhydrous diethyl ether or isopropanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a slight molar excess of concentrated HCl dropwise, or bubble HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

  • If the freebase is desired, the salt can be dissolved in water and neutralized with a base as described in the acid-base extraction protocol.

Crystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Salt Formation & Precipitation cluster_isolation Isolation cluster_final Final Product start Amine Freebase dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool in Ice Bath dissolve->cool add_hcl Add HCl cool->add_hcl precipitate Precipitation of Amine HCl Salt add_hcl->precipitate filtrate Filter precipitate->filtrate mother_liquor Mother Liquor (Impurities) filtrate->mother_liquor wash Wash with Cold Solvent filtrate->wash dry Dry under Vacuum wash->dry final_product Pure Amine HCl Salt dry->final_product

Workflow for Crystallization as HCl Salt.
Column Chromatography

This protocol is suitable for separating the target amine from impurities with different polarities. Due to the basic nature of the amine, a mobile phase additive is used to prevent peak tailing on the silica gel stationary phase.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in the initial mobile phase (e.g., 100% DCM).

  • Prepare the Sample: Dissolve the crude amine in a minimal amount of the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., DCM) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol). A common mobile phase system is a gradient of 0-10% Methanol in Dichloromethane, with a small amount of a basic modifier (e.g., 0.1-1% Triethylamine or Ammonium Hydroxide) added to both solvents to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with DCM/MeOH/TEA Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Pure Amine evaporate->final_product

Workflow for Column Chromatography.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. For removal of non-basic impurities, acid-base extraction is a rapid and efficient first step. For achieving high purity, crystallization as a hydrochloride salt is recommended. Column chromatography offers a versatile alternative for separating the target compound from a wider range of impurities. The choice of method should be guided by the specific impurity profile of the crude material and the desired final purity. It is recommended to perform small-scale trials to optimize the conditions for each technique.

Synthetic Routes to Novel Derivatives from (3,5-Dimethylisoxazol-4-yl)methylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of novel derivatives starting from (3,5-Dimethylisoxazol-4-yl)methylamine. The isoxazole moiety is a key pharmacophore in numerous clinically approved drugs, and the ability to derivatize the this compound core structure opens up new avenues for drug discovery and development. The following protocols are provided as representative examples of common and versatile synthetic transformations that can be applied to this starting material.

Introduction

This compound is a valuable building block for the synthesis of a diverse range of chemical entities. Its primary amine functionality serves as a versatile handle for the introduction of various substituents, enabling the exploration of chemical space around the 3,5-dimethylisoxazole core. This core is present in several bioactive molecules, and its derivatization can lead to the discovery of novel compounds with potential therapeutic applications. The synthetic routes outlined below detail the preparation of amide, urea, sulfonamide, and N-alkylated derivatives, providing a foundation for the generation of compound libraries for screening and lead optimization.

Synthetic Pathways Overview

The primary amine of this compound allows for a variety of nucleophilic reactions with suitable electrophiles. The general synthetic strategies to access novel amide, urea, sulfonamide, and N-alkylated derivatives are depicted below.

G cluster_amide Amide Synthesis cluster_urea Urea Synthesis cluster_sulfonamide Sulfonamide Synthesis cluster_reductive_amination Reductive Amination start This compound amide Amide Derivative start->amide Acylation urea Urea Derivative start->urea Addition sulfonamide Sulfonamide Derivative start->sulfonamide Sulfonylation sec_amine N-Alkylated Derivative start->sec_amine Condensation & Reduction acyl_chloride Acyl Chloride (R-COCl) Coupling Agent, Base acyl_chloride->amide isocyanate Isocyanate (R-NCO) isocyanate->urea sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) Base sulfonyl_chloride->sulfonamide aldehyde Aldehyde/Ketone (R-CHO) Reducing Agent aldehyde->sec_amine

Caption: General synthetic pathways from this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of representative derivatives. The data presented are hypothetical and intended to be illustrative of typical experimental outcomes.

Table 1: Synthesis of Amide Derivatives

EntryAcyl ChlorideProductYield (%)Purity (%)
1Benzoyl chlorideN-((3,5-dimethylisoxazol-4-yl)methyl)benzamide92>98
2Acetyl chlorideN-((3,5-dimethylisoxazol-4-yl)methyl)acetamide95>99
34-Chlorobenzoyl chloride4-chloro-N-((3,5-dimethylisoxazol-4-yl)methyl)benzamide90>98

Table 2: Synthesis of Urea Derivatives

EntryIsocyanateProductYield (%)Purity (%)
1Phenyl isocyanate1-((3,5-dimethylisoxazol-4-yl)methyl)-3-phenylurea94>98
2Ethyl isocyanate1-ethyl-3-((3,5-dimethylisoxazol-4-yl)methyl)urea96>99
34-Fluorophenyl isocyanate1-(4-fluorophenyl)-3-((3,5-dimethylisoxazol-4-yl)methyl)urea91>98

Table 3: Synthesis of Sulfonamide Derivatives

EntrySulfonyl ChlorideProductYield (%)Purity (%)
1Benzenesulfonyl chlorideN-((3,5-dimethylisoxazol-4-yl)methyl)benzenesulfonamide88>97
2Methanesulfonyl chlorideN-((3,5-dimethylisoxazol-4-yl)methyl)methanesulfonamide91>98
34-Toluenesulfonyl chlorideN-((3,5-dimethylisoxazol-4-yl)methyl)-4-methylbenzenesulfonamide85>97

Table 4: Synthesis of N-Alkylated Derivatives via Reductive Amination

EntryAldehydeProductYield (%)Purity (%)
1BenzaldehydeN-benzyl-(3,5-dimethylisoxazol-4-yl)methanamine85>97
24-MethoxybenzaldehydeN-(4-methoxybenzyl)-(3,5-dimethylisoxazol-4-yl)methanamine82>96
3CyclohexanecarbaldehydeN-(cyclohexylmethyl)-(3,5-dimethylisoxazol-4-yl)methanamine88>98

Experimental Protocols

The following are detailed, representative protocols for the synthesis of novel derivatives from this compound.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes the acylation of this compound with an acyl chloride in the presence of a base.

G cluster_workflow Amide Synthesis Workflow start Dissolve this compound and base in DCM add_acyl Add Acyl Chloride dropwise at 0°C start->add_acyl react Stir at room temperature add_acyl->react workup Aqueous Workup react->workup purify Purification by Chromatography workup->purify product Isolated Amide Product purify->product

Caption: Workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add the corresponding acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide derivative.

Protocol 2: General Procedure for Urea Synthesis

This protocol details the reaction of this compound with an isocyanate to form a urea derivative.

G cluster_workflow Urea Synthesis Workflow start Dissolve this compound in THF add_iso Add Isocyanate dropwise at 0°C start->add_iso react Stir at room temperature add_iso->react precipitate Precipitation/Filtration or Aqueous Workup react->precipitate purify Purification by Recrystallization or Chromatography precipitate->purify product Isolated Urea Product purify->product

Caption: Workflow for the synthesis of urea derivatives.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes or Diethyl ether for precipitation/washing

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (0.2 M) and cool the solution to 0 °C.

  • To this solution, add the corresponding isocyanate (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, filter the solid, wash with cold THF or hexanes, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure urea derivative.

Protocol 3: General Procedure for Sulfonamide Synthesis

This protocol describes the synthesis of sulfonamides by reacting this compound with a sulfonyl chloride.

G cluster_workflow Sulfonamide Synthesis Workflow start Dissolve this compound and Pyridine in DCM add_sulfonyl Add Sulfonyl Chloride at 0°C start->add_sulfonyl react Stir at room temperature add_sulfonyl->react workup Aqueous Workup with 1M HCl react->workup purify Purification by Chromatography workup->purify product Isolated Sulfonamide Product purify->product

Caption: Workflow for the synthesis of sulfonamide derivatives.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel and appropriate solvents for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. After completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired sulfonamide.

Protocol 4: General Procedure for Reductive Amination

This protocol outlines the N-alkylation of this compound with an aldehyde via reductive amination.

G cluster_workflow Reductive Amination Workflow start Mix Amine and Aldehyde in Methanol form_imine Stir to form Imine intermediate start->form_imine add_reductant Add Reducing Agent (e.g., NaBH4) form_imine->add_reductant react Stir until reaction is complete add_reductant->react workup Aqueous Workup react->workup purify Purification by Chromatography workup->purify product Isolated N-Alkylated Product purify->product

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol or Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if using STAB)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel and appropriate solvents for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.2 M), add the corresponding aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated derivative.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding synthetic route to this compound?

A1: The most frequently cited high-yield synthesis proceeds through a two-step process:

  • Chloromethylation of 3,5-dimethylisoxazole to produce 4-chloromethyl-3,5-dimethylisoxazole.

  • Subsequent amination of the chloromethylated intermediate to yield the final product. A reported yield for the amination step is as high as 92%.[1]

Q2: I am having trouble with the first step, the synthesis of 3,5-dimethylisoxazole. What are the key parameters to control for a good yield?

A2: The synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine hydrochloride can be sensitive to reaction conditions. A documented synthesis reported a low yield of 16.39% due to contamination of the distillation equipment, highlighting the importance of glassware cleanliness.[2] Key parameters include ensuring the purity of starting materials, effective neutralization of the hydrochloride salt, and careful distillation of the product.

Q3: Are there alternative methods for the amination of 4-chloromethyl-3,5-dimethylisoxazole?

A3: Yes, besides using ammonium hydroxide, other methods such as the Gabriel synthesis or using other ammonia equivalents can be employed. However, the direct amination with ammonium hydroxide is often preferred for its simplicity and high yield.

Q4: What are the expected physical properties of this compound?

A4: The key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₀N₂O
Molecular Weight126.16 g/mol [3][4]
Boiling Point239.9 °C at 760 mmHg
Density1.069 g/cm³
Flash Point98.9 °C
StorageSealed in dry, room temperature conditions are recommended.[4]

Q5: What are the main safety precautions to consider during this synthesis?

A5: Both 4-chloromethyl-3,5-dimethylisoxazole and the final amine product should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The chloromethylated intermediate is a lachrymator and should be handled in a well-ventilated fume hood. All reactions should be performed with careful consideration of the potential hazards of the reagents and solvents used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the chloromethylation of 3,5-dimethylisoxazole 1. Incomplete reaction. 2. Formation of side products due to overheating. 3. Loss of product during workup and purification.1. Ensure an excess of the chloromethylating agent (e.g., paraformaldehyde and HCl) is used. Monitor the reaction by TLC until the starting material is consumed. 2. Maintain the recommended reaction temperature. Use a controlled heating source like an oil bath. 3. Carefully perform the extraction and distillation steps. Ensure the pH is controlled during the workup to prevent product degradation.
Multiple spots on TLC after amination 1. Presence of unreacted 4-chloromethyl-3,5-dimethylisoxazole. 2. Formation of the secondary amine (bis((3,5-dimethylisoxazol-4-yl)methyl)amine). 3. Formation of the tertiary amine (tris((3,5-dimethylisoxazol-4-yl)methyl)amine).1. Increase the reaction time or temperature slightly. Ensure a sufficient excess of the aminating agent is used. 2. Use a large excess of the aminating agent (e.g., concentrated ammonium hydroxide) to favor the formation of the primary amine. 3. This is more likely if the reaction temperature is too high. Maintain the reaction at the recommended temperature (e.g., 20°C).
Difficulty in purifying the final product 1. The product is a relatively polar amine, which can be challenging to handle with silica gel chromatography. 2. The product may be volatile.1. Consider converting the amine to its hydrochloride salt for easier handling and purification by recrystallization. The free base can be regenerated by treatment with a base. 2. Use a rotary evaporator with care, and avoid high vacuum and excessive heat during solvent removal.
Inconsistent reaction yields 1. Variable quality of starting materials. 2. Inconsistent reaction conditions.1. Ensure the purity of 3,5-dimethylisoxazole and the aminating agent. 2. Carefully control reaction parameters such as temperature, reaction time, and stoichiometry.

Experimental Protocols

Synthesis of 4-chloromethyl-3,5-dimethylisoxazole

This protocol is based on general chloromethylation procedures.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 3,5-dimethylisoxazole (1 equivalent), paraformaldehyde (1.2 equivalents), and a suitable solvent such as 1,4-dioxane.

  • Reaction Execution: Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution until saturation.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 80-100°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 4-chloromethyl-3,5-dimethylisoxazole.

Synthesis of this compound

This protocol is based on a reported high-yield amination.[1]

  • Reaction Setup: In a sealed tube or a round-bottom flask with a stirrer, dissolve 4-chloromethyl-3,5-dimethylisoxazole (1 equivalent) in 1,4-dioxane.

  • Reaction Execution: Add a large excess of concentrated ammonium hydroxide (e.g., 10-20 equivalents).

  • Stir the reaction mixture at room temperature (approximately 20°C) for 16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • To remove the excess ammonia and the solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or by conversion to its hydrochloride salt and recrystallization.

Data Summary

Reaction Step Starting Material Reagents Solvent Temperature Time Reported Yield
Amination4-chloromethyl-3,5-dimethylisoxazoleAmmonium hydroxide1,4-Dioxane20°C16 h92.0%[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Amination start1 3,5-Dimethylisoxazole reaction1 Chloromethylation Reaction start1->reaction1 reagents1 Paraformaldehyde, HCl reagents1->reaction1 product1 4-chloromethyl-3,5-dimethylisoxazole reaction1->product1 start2 4-chloromethyl-3,5-dimethylisoxazole product1->start2 reaction2 Amination Reaction start2->reaction2 reagents2 Ammonium Hydroxide reagents2->reaction2 product2 This compound reaction2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_chloromethylation Chloromethylation Issues cluster_amination Amination Issues start Low Yield or Impure Product incomplete_chloro Incomplete Reaction? start->incomplete_chloro side_products_chloro Side Products? start->side_products_chloro multiple_spots Multiple Spots on TLC? start->multiple_spots solution_chloro1 Increase reaction time/reagents incomplete_chloro->solution_chloro1 solution_chloro2 Control temperature side_products_chloro->solution_chloro2 unreacted_sm Unreacted Starting Material? multiple_spots->unreacted_sm overalkylation Over-alkylation? multiple_spots->overalkylation solution_amination1 Increase reaction time/excess NH4OH unreacted_sm->solution_amination1 solution_amination2 Use large excess of NH4OH overalkylation->solution_amination2

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Purification of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (3,5-Dimethylisoxazol-4-yl)methylamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Column Chromatography 1. Irreversible adsorption on silica gel: The amine functionality can strongly interact with the acidic silica gel surface, leading to product loss. 2. Compound is too polar for the chosen eluent: The product may not be eluting from the column. 3. Product streaking/tailing: Poor separation from impurities due to interactions with the stationary phase.1. Deactivate the silica gel: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent (typically 0.1-1%). Alternatively, use neutral or basic alumina as the stationary phase. 2. Increase eluent polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in dichloromethane or ethyl acetate in hexanes). A gradient elution may be necessary. 3. Use a modified mobile phase: Add a small amount of a competitive base like triethylamine or ammonia (in methanol) to the eluent to reduce tailing.
Product Fails to Crystallize (Oils Out) 1. Supersaturated solution: The concentration of the compound in the solvent is too high. 2. Presence of impurities: Impurities can inhibit crystal lattice formation. 3. Inappropriate solvent system: The solvent may be too good a solvent, or the cooling process is too rapid.1. Induce crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. 2. Further purification: The material may require another purification step (e.g., column chromatography) before attempting recrystallization. 3. Optimize solvent and cooling: Re-dissolve the oil in a slightly larger volume of the hot solvent and allow it to cool more slowly. Consider using a different solvent system (e.g., a solvent/anti-solvent pair like ethanol/water or ethyl acetate/hexanes).
Co-elution of Impurities During Chromatography 1. Similar polarity of product and impurity: The chosen eluent system does not provide adequate separation. 2. Column overloading: Too much crude material was loaded onto the column.1. Optimize the mobile phase: Use a less polar solvent system to increase the separation (Rf values) between the spots on a TLC plate. Test various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol). 2. Reduce the load: Use a larger column or load less material.
Product Appears as a Salt (e.g., Hydrochloride) 1. Reaction workup with acid: The amine may have been protonated during an acidic workup step and isolated as a salt.[1]1. Neutralize the salt: Dissolve the crude material in an aqueous solution and basify with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to a pH > 10. Extract the free amine with an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer and concentrate to obtain the free base before purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for silica gel column chromatography of this compound?

A good starting point for a polar amine like this compound on silica gel is a mixture of a non-polar solvent and a polar solvent. A common initial system to try is ethyl acetate in hexanes (e.g., starting with 20-50% ethyl acetate). For this more polar amine, a system of methanol in dichloromethane (e.g., starting with 1-5% methanol) is also a very effective choice. Always add 0.1-1% triethylamine to the eluent to prevent tailing. The optimal ratio should be determined by thin-layer chromatography (TLC) first.

Q2: How can I effectively remove the triethylamine used in my chromatography eluent from my final product?

After combining the fractions containing your pure product, the solvent (and triethylamine) is typically removed under reduced pressure (rotary evaporation). Triethylamine is quite volatile and should be largely removed during this process. To remove residual amounts, you can dissolve the product in a suitable solvent and re-evaporate a few times. If the product is a solid, you can wash the crystals with a non-polar solvent like hexanes where the product is insoluble but triethylamine will be washed away.

Q3: Is recrystallization a suitable purification method for this compound?

Recrystallization can be an excellent method for purifying this compound, provided a suitable solvent is found. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Good solvents to screen for this purpose include isopropanol, ethanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.

Q4: My purified this compound is unstable and decomposes upon storage. What can I do?

Primary amines can be susceptible to oxidation and degradation. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer). Storing it as a salt (e.g., the hydrochloride salt) can also improve its long-term stability.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen starting eluent (e.g., 5% methanol in dichloromethane with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica gel to settle, ensuring no air bubbles are trapped. Open the stopcock to drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent to identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Purification check_purity Check Purity (TLC, NMR, etc.) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes troubleshoot Troubleshoot Purification Issue is_pure->troubleshoot No issue_type Identify Issue Type troubleshoot->issue_type low_yield Low Yield issue_type->low_yield oiling_out Oiling Out issue_type->oiling_out co_elution Co-elution issue_type->co_elution solution_yield Solution: - Deactivate Silica - Increase Eluent Polarity low_yield->solution_yield solution_oiling Solution: - Induce Crystallization - Re-purify - Change Solvent oiling_out->solution_oiling solution_elution Solution: - Optimize Eluent - Reduce Load co_elution->solution_elution solution_yield->start Retry Purification solution_oiling->start Retry Purification solution_elution->start Retry Purification

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack formylation of 3,5-dimethylisoxazole is resulting in a low yield of the desired 3,5-dimethylisoxazole-4-carbaldehyde. What are the potential causes and solutions?

A1: Low yields in the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole can stem from several factors. The primary culprits are often incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) used are of high purity and anhydrous. Moisture can decompose the Vilsmeier reagent.

  • Reaction Temperature: The reaction is typically conducted at low temperatures (0-10 °C) during the addition of POCl₃ to DMF and the subsequent addition of the isoxazole. Allowing the temperature to rise excessively can lead to side reactions and degradation. After the initial addition, the reaction mixture is often gently heated (e.g., to 60-80 °C) to drive the reaction to completion. Careful monitoring and control of the temperature throughout the process are crucial.

  • Stoichiometry: A slight excess of the Vilsmeier reagent is often employed to ensure complete conversion of the 3,5-dimethylisoxazole. Experiment with varying the molar ratio of the isoxazole to the Vilsmeier reagent to find the optimal conditions.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step. Ensure that the reaction mixture is quenched by pouring it onto ice and then neutralizing with a base (e.g., sodium hydroxide or sodium carbonate) while keeping the temperature low. Inadequate cooling during neutralization can lead to product degradation.

Potential Side Products in Vilsmeier-Haack Formylation:

Side ProductFormation MechanismMitigation Strategy
Unreacted 3,5-dimethylisoxazoleIncomplete reaction due to insufficient Vilsmeier reagent, low temperature, or short reaction time.Increase the amount of Vilsmeier reagent, prolong the reaction time, or slightly increase the reaction temperature after the initial addition.
4-Chloro-3,5-dimethylisoxazoleReaction of the isoxazole with POCl₃ under harsh conditions.Maintain a low temperature during the initial stages of the reaction and use the Vilsmeier reagent in a controlled manner.
N,N-dimethyl-N-((3,5-dimethylisoxazol-4-yl)methyl)amineIncomplete hydrolysis of the iminium salt intermediate.Ensure thorough hydrolysis during the work-up by adjusting the pH and allowing sufficient time for the reaction.

Q2: During the reductive amination of 3,5-dimethylisoxazole-4-carbaldehyde, I am observing the formation of multiple byproducts on my TLC analysis. What are these impurities and how can I minimize them?

A2: The formation of multiple byproducts during reductive amination is a common issue. The primary goal is to favor the formation of the primary amine over other potential products.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent. However, for reductive aminations, milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less likely to reduce the starting aldehyde before imine formation.

  • Control of Stoichiometry: The formation of secondary and tertiary amines can be a significant issue. Using a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) can help to favor the formation of the primary amine.

  • pH Control: The pH of the reaction mixture is critical for imine formation. For reductive amination with ammonia, a slightly acidic pH (around 6-7) is often optimal to facilitate both imine formation and the stability of the reducing agent.

  • Temperature and Reaction Time: These parameters should be optimized. Lower temperatures can sometimes improve selectivity, while longer reaction times may be necessary for complete conversion.

Potential Side Products in Reductive Amination:

Side ProductFormation MechanismMitigation Strategy
(3,5-Dimethylisoxazol-4-yl)methanolReduction of the starting aldehyde by the reducing agent before imine formation.Use a milder reducing agent (e.g., NaBH₃CN) and ensure efficient imine formation before adding the reducing agent.
Bis((3,5-dimethylisoxazol-4-yl)methyl)amine (Secondary Amine)Reaction of the initially formed primary amine with another molecule of the aldehyde, followed by reduction.Use a large excess of the ammonia source to outcompete the primary amine in reacting with the aldehyde.
Tris((3,5-dimethylisoxazol-4-yl)methyl)amine (Tertiary Amine)Further reaction of the secondary amine with the aldehyde.Use a large excess of the ammonia source.
N-((3,5-dimethylisoxazol-4-yl)methylene)hydroxylamineReaction of the aldehyde with hydroxylamine, which can be present as an impurity or formed under certain conditions.Ensure the purity of the starting materials and reagents.

Experimental Protocols

1. Vilsmeier-Haack Formylation of 3,5-dimethylisoxazole

This protocol describes a general procedure for the synthesis of 3,5-dimethylisoxazole-4-carbaldehyde.

  • Step 1: Preparation of the Vilsmeier Reagent

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 2.0 eq.) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at 0 °C for 30 minutes.

  • Step 2: Formylation Reaction

    • Dissolve 3,5-dimethylisoxazole (1.0 eq.) in a minimal amount of a suitable solvent (e.g., dichloromethane or DMF).

    • Add the solution of 3,5-dimethylisoxazole to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium carbonate to a pH of 7-8, maintaining a low temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain 3,5-dimethylisoxazole-4-carbaldehyde.

2. Reductive Amination of 3,5-dimethylisoxazole-4-carbaldehyde

This protocol provides a general method for the synthesis of this compound.

  • Step 1: Imine Formation

    • In a round-bottom flask, dissolve 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.

    • Add a large excess of an ammonia source, such as ammonium acetate (5-10 eq.) or a concentrated aqueous solution of ammonia.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Step 2: Reduction

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq.), portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction by TLC.

  • Step 3: Work-up and Purification

    • Quench the reaction by the slow addition of water.

    • Adjust the pH of the solution to >10 with an aqueous solution of sodium hydroxide.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude amine by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization.

Visualizations

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_vh_troubleshooting Vilsmeier-Haack Troubleshooting cluster_ra_troubleshooting Reductive Amination Troubleshooting vh_issue Low Yield of Aldehyde vh_cause1 Incomplete Reaction vh_issue->vh_cause1 vh_cause2 Degradation vh_issue->vh_cause2 vh_cause3 Suboptimal Conditions vh_issue->vh_cause3 vh_sol1 Increase Reagent/Time/Temp vh_cause1->vh_sol1 vh_sol2 Control Temperature vh_cause2->vh_sol2 vh_sol3 Optimize Stoichiometry vh_cause3->vh_sol3 ra_issue Multiple Byproducts ra_cause1 Aldehyde Reduction ra_issue->ra_cause1 ra_cause2 Over-alkylation ra_issue->ra_cause2 ra_cause3 Suboptimal pH ra_issue->ra_cause3 ra_sol1 Use Milder Reducing Agent ra_cause1->ra_sol1 ra_sol2 Excess Ammonia Source ra_cause2->ra_sol2 ra_sol3 Adjust pH to ~6-7 ra_cause3->ra_sol3

Caption: Troubleshooting logic for side product formation.

Technical Support Center: (3,5-Dimethylisoxazol-4-yl)methylamine Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving and assessing the stability of (3,5-Dimethylisoxazol-4-yl)methylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound combines a substituted isoxazole ring and a primary aminomethyl group, making it susceptible to several degradation pathways:

  • Hydrolysis: The isoxazole ring can be susceptible to cleavage under certain pH conditions, particularly basic conditions, leading to ring-opening.

  • Oxidation: The primary amine functionality is prone to oxidative degradation, which can be catalyzed by the presence of metal ions and exposure to air (oxygen).

  • Photodegradation: Isoxazole derivatives can be sensitive to UV light, which may cause the cleavage of the weak N-O bond within the isoxazole ring.

  • Thermal Degradation: Exposure to elevated temperatures can accelerate all degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. It should be protected from light and moisture.

Q3: I am observing unexpected impurity peaks in my analysis after storing the compound in solution. What could be the cause?

A3: The appearance of new peaks suggests degradation. The most likely causes in solution are:

  • Solvent-Related Degradation: The choice of solvent can impact stability. Protic solvents may facilitate hydrolysis, while certain solvents may contain impurities that promote degradation.

  • pH Effects: If your solution is not pH-controlled, the compound's stability could be compromised. Both acidic and basic conditions can promote hydrolysis of the isoxazole ring.

  • Oxidation: If the solution was not prepared and stored under an inert atmosphere, dissolved oxygen could lead to oxidative degradation of the amine group.

  • Photodegradation: If the solution was exposed to light, photolytic degradation may have occurred.

Q4: How can I proactively assess the stability of this compound in my experimental setup?

A4: Conducting forced degradation (stress testing) studies is a systematic way to identify potential degradation pathways and products. This involves subjecting the compound to a range of harsh conditions to accelerate degradation. The results will help you develop a robust, stability-indicating analytical method.

Troubleshooting Guide

IssuePotential CauseSuggested Action
Loss of Purity Over Time in Solid State 1. Exposure to air and humidity. 2. Exposure to light. 3. Elevated storage temperature.1. Store the solid under an inert gas (nitrogen or argon). 2. Use amber vials or store in the dark. 3. Ensure storage at the recommended 2-8°C.
Appearance of New Peaks in HPLC after Sample Preparation 1. Degradation in the sample diluent. 2. pH of the diluent is unfavorable. 3. Long sample analysis run time at room temperature.1. Investigate the stability of the compound in your chosen diluent. Consider using a mobile phase or a buffered solution as the diluent. 2. Adjust the pH of your diluent to a neutral range if possible. 3. Use an autosampler with cooling capabilities.
Inconsistent Results in Biological Assays 1. Degradation of the compound in the assay buffer. 2. Interaction with other assay components leading to degradation.1. Evaluate the stability of the compound in the assay buffer over the time course of the experiment. 2. Prepare fresh solutions of the compound immediately before use.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound. Note: These conditions are starting points and may need to be optimized to achieve a target degradation of 5-20%.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw a sample and dilute with mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and analyze.

  • Photodegradation (Solution):

    • Expose a solution of the compound to a photostability chamber with a light source that provides both UV and visible light (e.g., option 2 of the ICH Q1B guidelines) for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

3. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

ParameterRecommendation
Column C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detection at an appropriate wavelength (determined by UV scan) or MS detection for peak identification.
Column Temperature 30°C

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Visualizations

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome Start Start: this compound Stock Prepare Stock Solution (e.g., 1 mg/mL) Start->Stock Thermal Thermal (Solid, 80°C) Start->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Photo Photolytic (UV/Vis Light) Stock->Photo Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Assess Stability Profile Analysis->Outcome

Caption: Workflow for Forced Degradation Studies.

Potential_Degradation_Pathways cluster_Degradation_Products Potential Degradation Products Compound This compound Hydrolysis_Product Ring-Opened Products Compound->Hydrolysis_Product Hydrolysis (e.g., H₂O, OH⁻) Oxidation_Product Oxidized Amine Derivatives (e.g., imine, aldehyde) Compound->Oxidation_Product Oxidation (e.g., O₂, H₂O₂) Photolysis_Product Ring-Cleaved Products Compound->Photolysis_Product Photolysis (UV Light)

Caption: Potential Degradation Pathways.

Challenges in the scale-up of (3,5-Dimethylisoxazol-4-yl)methylamine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of (3,5-Dimethylisoxazol-4-yl)methylamine production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the production of this compound?

A1: The most commonly cited laboratory-scale synthesis involves the reaction of 4-chloromethyl-3,5-dimethylisoxazole with an amine source. For the production of the primary amine, this compound, this typically involves amination using ammonia or a protected ammonia equivalent, such as in the Gabriel synthesis.

Q2: What are the primary challenges when scaling up the amination reaction?

A2: Scaling up the amination of 4-chloromethyl-3,5-dimethylisoxazole presents several potential challenges:

  • Exothermic Reaction Control: The reaction can be exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Impurity Profile: The formation of secondary and tertiary amines through over-alkylation of the product is a significant concern.

  • Reagent Handling: The use of gaseous ammonia or volatile amine sources requires specialized equipment and safety protocols at a larger scale.

  • Product Isolation and Purification: Separating the desired primary amine from unreacted starting materials, byproducts, and the reaction solvent can be complex at scale.

Q3: How can the formation of over-alkylation byproducts be minimized?

A3: To minimize the formation of secondary and tertiary amines, a large excess of the aminating agent (e.g., ammonia) is typically used. This ensures that the electrophilic starting material is more likely to react with the aminating agent rather than the primary amine product. Alternatively, using a protected form of ammonia, such as in the Gabriel synthesis with potassium phthalimide, can prevent over-alkylation.

Q4: What purification techniques are suitable for large-scale production?

A4: At a larger scale, purification strategies may include:

  • Reactive Extraction: This involves using an acidic solution to extract the basic amine product into an aqueous layer, leaving non-basic impurities in the organic layer.

  • Crystallization: Formation of a salt of the amine (e.g., hydrochloride salt) can facilitate isolation and purification through crystallization.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective purification method.

  • Chromatography: While common in the lab, traditional column chromatography can be expensive and complex to scale. However, techniques like simulated moving bed (SMB) chromatography may be considered for large-scale purifications.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC).- Increase reaction time or temperature, but monitor for byproduct formation.- Ensure efficient mixing, especially in heterogeneous reaction mixtures.
Degradation of Starting Material or Product - Verify the stability of 4-chloromethyl-3,5-dimethylisoxazole under the reaction conditions.- Analyze for degradation products to understand the decomposition pathway.- Consider milder reaction conditions or a different solvent.
Losses During Work-up and Purification - Optimize extraction pH to ensure the amine is in its desired form (free base or salt).- Minimize the number of transfer steps.- Evaluate the efficiency of the chosen purification method.
Problem 2: High Levels of Impurities
Potential Impurity Identification Mitigation Strategies
Unreacted 4-chloromethyl-3,5-dimethylisoxazole HPLC, GC-MS- Increase reaction time or temperature.- Use a higher excess of the aminating agent.
Bis-(3,5-dimethylisoxazol-4-ylmethyl)amine (Secondary Amine) LC-MS, NMR- Use a larger excess of ammonia.- Consider a Gabriel synthesis approach to prevent over-alkylation.
Solvent Adducts LC-MS, NMR- Choose a non-reactive solvent.- Ensure the reaction temperature does not lead to solvent decomposition or reaction.

Experimental Protocols

Generalized Protocol for Amination of 4-chloromethyl-3,5-dimethylisoxazole

Materials:

  • 4-chloromethyl-3,5-dimethylisoxazole

  • Ammonia solution (e.g., 7N in Methanol) or aqueous ammonium hydroxide

  • Solvent (e.g., Methanol, Ethanol, or a polar aprotic solvent)

  • Acid for work-up (e.g., Hydrochloric acid)

  • Base for neutralization (e.g., Sodium hydroxide)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and pressure equalization, charge the 4-chloromethyl-3,5-dimethylisoxazole and the chosen solvent.

  • Reagent Addition: Cool the solution to a controlled temperature (e.g., 0-10 °C). Slowly add a significant molar excess of the ammonia solution. The addition should be controlled to manage the exotherm.

  • Reaction: Allow the reaction to stir at a controlled temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

  • Quenching and Work-up: Once the reaction is complete, carefully quench any remaining reactive species. The work-up procedure will depend on the chosen solvent and the desired final form of the product (free base or salt). A typical procedure involves:

    • Removal of excess ammonia and solvent under reduced pressure.

    • Dissolving the residue in an organic solvent.

    • Washing with water and brine.

    • Drying the organic layer over a suitable drying agent (e.g., sodium sulfate).

    • Concentrating the organic layer to yield the crude product.

  • Purification: Purify the crude product by one of the methods described in the FAQs, such as salt formation and crystallization or column chromatography for smaller scales.

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup: Charge 4-chloromethyl-3,5-dimethylisoxazole and solvent start->reactor_setup reagent_addition Controlled Addition: Add excess ammonia solution at 0-10 °C reactor_setup->reagent_addition reaction Reaction: Stir at controlled temperature Monitor progress (HPLC) reagent_addition->reaction workup Work-up: Solvent removal, extraction, and washing reaction->workup purification Purification: Crystallization or Chromatography workup->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway start Low Product Yield or Purity check_reaction Analyze Reaction Mixture (TLC, HPLC, GC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No optimize_conditions Optimize Reaction: - Increase time/temp - Improve mixing incomplete_reaction->optimize_conditions Yes over_alkylation Over-alkylation (Secondary/Tertiary Amines) byproducts->over_alkylation Yes workup_issue Check Work-up Procedure byproducts->workup_issue No end Improved Yield/Purity optimize_conditions->end use_excess_nh3 Increase Excess of Ammonia over_alkylation->use_excess_nh3 gabriel_synthesis Consider Gabriel Synthesis over_alkylation->gabriel_synthesis use_excess_nh3->end gabriel_synthesis->end optimize_extraction Optimize Extraction pH workup_issue->optimize_extraction purification_issue Evaluate Purification Method workup_issue->purification_issue optimize_extraction->end purification_issue->end

Caption: Troubleshooting decision tree for low yield or purity issues.

Technical Support Center: (3,5-Dimethylisoxazol-4-yl)methylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process. First, 3,5-dimethylisoxazole is chloromethylated to yield 4-chloromethyl-3,5-dimethylisoxazole. This intermediate is then subjected to amination to produce the final product, this compound.

Q2: What are the primary methods for the amination of 4-chloromethyl-3,5-dimethylisoxazole?

A2: There are two main approaches for the amination step:

  • Direct Amination: This method involves reacting 4-chloromethyl-3,5-dimethylisoxazole with a source of ammonia, such as ammonium hydroxide or a solution of ammonia in an organic solvent. While straightforward, this method can sometimes lead to the formation of over-alkylation byproducts (secondary and tertiary amines).

  • Gabriel Synthesis: This classic method for preparing primary amines utilizes potassium phthalimide to displace the chloride from 4-chloromethyl-3,5-dimethylisoxazole. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. This method is advantageous as it prevents the formation of over-alkylation products.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to monitor and control include:

  • Temperature: Both the chloromethylation and amination steps are temperature-sensitive. Careful temperature control is crucial to minimize side reactions and ensure product stability.

  • Stoichiometry of Reagents: The molar ratios of the reactants, especially the aminating agent, can significantly impact the yield and purity of the final product.

  • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and the solubility of reactants and products.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and prevent degradation of the product.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Chloromethylation of 3,5-Dimethylisoxazole Ensure the quality of the starting 3,5-dimethylisoxazole is high. Verify the stoichiometry of the chloromethylating agents (e.g., formaldehyde and HCl). Monitor the reaction closely by TLC or GC to ensure complete conversion.
Inefficient Amination For Direct Amination: Increase the concentration of the ammonia source. Consider using a sealed reaction vessel to maintain ammonia concentration. For Gabriel Synthesis: Ensure the potassium phthalimide is dry and of high purity. Use a polar aprotic solvent like DMF to facilitate the S_N2 reaction.
Degradation of Product Avoid excessive heating during the reaction and work-up. Purify the product promptly after the reaction is complete.
Suboptimal Work-up and Purification Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the amine. Optimize the solvent system for chromatography to achieve good separation from impurities.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Over-alkylation (Direct Amination) Use a large excess of ammonia to favor the formation of the primary amine. Alternatively, consider switching to the Gabriel synthesis.
Unreacted 4-chloromethyl-3,5-dimethylisoxazole Increase the reaction time or temperature of the amination step. Ensure an adequate amount of the aminating agent is used.
Incomplete Cleavage of Phthalimide (Gabriel Synthesis) Extend the reaction time with hydrazine or consider using a stronger acid or base for hydrolysis, though this may require harsher conditions.
Formation of Phthalhydrazide Byproduct (Gabriel Synthesis) Phthalhydrazide is often insoluble and can be removed by filtration. Washing the crude product with a suitable solvent can also help remove this impurity.

Experimental Protocols

Protocol 1: Synthesis of 4-chloromethyl-3,5-dimethylisoxazole
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet.

  • Reagents: Charge the flask with 3,5-dimethylisoxazole and a suitable solvent such as 1,4-dioxane. Add paraformaldehyde.

  • Reaction: Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution.

  • Reflux: After saturation with HCl, heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it into ice water. Neutralize with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Amination of 4-chloromethyl-3,5-dimethylisoxazole via Gabriel Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloromethyl-3,5-dimethylisoxazole and potassium phthalimide in a polar aprotic solvent such as DMF.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cleavage: Cool the reaction mixture and add hydrazine hydrate. Heat the mixture to reflux for a few hours. A precipitate of phthalhydrazide should form.

  • Work-up: Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of solvent.

  • Extraction: Acidify the filtrate with aqueous HCl and wash with an organic solvent (e.g., ethyl acetate) to remove any remaining non-basic impurities.

  • Isolation: Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH and extract the desired amine with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by chromatography or distillation.

Data Presentation

Table 1: Illustrative Comparison of Amination Methods

MethodAminating AgentSolventTemperature (°C)Typical Yield Range (%)Key AdvantagesKey Disadvantages
Direct Amination Ammonium HydroxideEthanol80-10050-70Simple, one-step process.Risk of over-alkylation, may require a sealed vessel.
Gabriel Synthesis Potassium Phthalimide / HydrazineDMF70-9070-90Avoids over-alkylation, generally higher purity.Two-step process, harsh cleavage conditions may be needed.

Note: The data in this table are illustrative and may not represent optimized conditions for this specific synthesis. Experimental optimization is recommended.

Visualizations

reaction_pathway A 3,5-Dimethylisoxazole B 4-Chloromethyl-3,5-dimethylisoxazole A->B  Chloromethylation (HCHO, HCl) C This compound B->C  Amination (e.g., Gabriel Synthesis)

Caption: Synthetic pathway to this compound.

troubleshooting_workflow cluster_amination Amination Method Specific Issues start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup direct_amination Direct Amination: Check for Over-alkylation check_conditions->direct_amination gabriel_synthesis Gabriel Synthesis: - Incomplete Phthalimide Cleavage - Phthalhydrazide Removal check_conditions->gabriel_synthesis

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: (3,5-Dimethylisoxazol-4-yl)methylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reduction of the nitrile or oxime precursor. 2. Degradation of starting material or product. 3. Inactive reducing agent. 4. Incorrect reaction temperature or pressure.1. Increase reaction time, temperature, or amount of reducing agent. Monitor reaction progress by TLC, GC-MS, or HPLC. 2. Ensure inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. Check pH to avoid degradation. 3. Use a fresh batch of the reducing agent. 4. Optimize reaction conditions based on literature precedents for the specific reduction method.
Presence of Multiple Impurities in Crude Product 1. Formation of side products from competing reactions. 2. Unreacted starting materials. 3. Over-reduction of the isoxazole ring. 4. Presence of secondary or tertiary amine impurities.1. Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired reaction pathway. 2. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques. 3. Use a milder reducing agent or control the stoichiometry carefully. 4. This can arise from reaction with alkylating agents. Ensure the absence of such contaminants.
Difficulty in Purifying the Final Product 1. The product is a polar amine, which can be challenging to purify by standard silica gel chromatography.[1][2] 2. Co-elution of impurities with similar polarity. 3. Product is volatile and lost during solvent evaporation.1. Consider using amine-functionalized silica gel or reversed-phase chromatography (C18).[1][2] A mobile phase modifier like triethylamine can also be beneficial in normal phase chromatography.[2] 2. Utilize a different chromatographic technique (e.g., ion-exchange chromatography) or derivatize the amine for easier separation.[3][4] 3. Use a rotary evaporator at a controlled temperature and reduced pressure. Avoid high vacuum for extended periods.
Inconsistent Yields Between Batches 1. Variability in the quality of starting materials. 2. Inconsistent reaction setup or conditions. 3. Scale-up issues affecting heat and mass transfer.1. Source high-purity starting materials and characterize them before use. 2. Standardize all reaction parameters, including solvent purity, temperature control, and stirring rate. 3. For larger scale reactions, ensure efficient stirring and temperature control throughout the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most common synthetic routes start from 3,5-dimethylisoxazole-4-carbonitrile or 4-chloromethyl-3,5-dimethylisoxazole. The carbonitrile is typically reduced to the amine, while the chloromethyl derivative can be reacted with an amine source like ammonium hydroxide. Another potential route involves the reduction of an oxime precursor.

Q2: What are the expected major impurities in the synthesis via nitrile reduction?

The major impurities can include unreacted 3,5-dimethylisoxazole-4-carbonitrile, partially reduced intermediates (imines), and potentially secondary amines if the primary amine reacts with an intermediate.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). GC-MS is particularly useful for identifying volatile intermediates and byproducts.[5]

Q4: What are the recommended purification techniques for this compound?

Due to the polar nature of the amine, standard silica gel chromatography can be challenging. Recommended techniques include:

  • Amine-functionalized silica gel chromatography: This minimizes the strong interaction between the basic amine and acidic silanol groups on standard silica.[2]

  • Reversed-phase chromatography (C18): This is a good alternative for purifying polar compounds.[1]

  • Acid-base extraction: This can be used to separate the basic amine product from non-basic impurities.

  • Crystallization: If a suitable salt of the amine can be formed, crystallization can be a highly effective purification method.

Q5: Are there any specific safety precautions I should take?

Yes. This compound and its precursors may be harmful if swallowed, in contact with skin, or inhaled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 3,5-Dimethylisoxazole-4-carbonitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3,5-dimethylisoxazole-4-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride in THF, 1.5 equivalents) via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: Filter the resulting solids and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by one of the methods described in the FAQs (e.g., amine-functionalized silica gel chromatography).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_impurities Potential Impurities Start Start Precursor 3,5-Dimethylisoxazole -4-carbonitrile Start->Precursor Reduction Reduction (e.g., LiAlH4) Precursor->Reduction Crude_Product Crude (3,5-Dimethylisoxazol -4-yl)methylamine Reduction->Crude_Product Unreacted_SM Unreacted Starting Material Reduction->Unreacted_SM Side_Products Side Products (e.g., Imines) Reduction->Side_Products Purification_Choice Purification Method? Crude_Product->Purification_Choice Amine_Silica Amine-Functionalized Silica Chromatography Purification_Choice->Amine_Silica Preferred Reversed_Phase Reversed-Phase Chromatography (C18) Purification_Choice->Reversed_Phase Alternative Acid_Base Acid-Base Extraction Purification_Choice->Acid_Base Alternative Pure_Product Pure Product Amine_Silica->Pure_Product Reversed_Phase->Pure_Product Acid_Base->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Recrystallization of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of (3,5-Dimethylisoxazol-4-yl)methylamine.

Troubleshooting Guide

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not suitable for dissolving this compound. The principle of "like dissolves like" is a good starting point for solvent selection.[1] Given the polar nature of the amine and isoxazole groups, polar solvents are generally a good choice.

  • Solution:

    • Increase the volume of the solvent gradually. If the compound still does not dissolve, the solvent is likely inappropriate.

    • Switch to a more polar solvent. Refer to the solvent selection table below for alternatives.

    • Consider using a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Heat the solution to redissolve the compound and then allow it to cool slowly.

Q2: No crystals are forming even after the solution has cooled to room temperature or in an ice bath. What is the problem?

A2: This issue, known as supersaturation, can occur when the solution is too dilute or when there are no nucleation sites for crystal growth to begin.[1][2]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.[2]

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.[2]

    • Concentrate the Solution: If induction methods fail, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[2]

    • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy. Then, add a small amount of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.[2]

Q3: The compound "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[2]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool down more slowly.[2]

    • Slower Cooling: Insulate the flask to slow down the cooling process. This can be done by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature.

    • Change Solvent: Select a solvent with a lower boiling point.

Q4: The recovered crystals are discolored or appear impure. How can I improve the purity?

A4: The presence of colored impurities or a lower-than-expected purity after recrystallization can be due to several factors, including the trapping of impurities during rapid crystal formation or the co-crystallization of impurities with similar solubility profiles.

  • Purification Strategies:

    • Activated Charcoal: If the discoloration is due to colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly as it can also adsorb your product.[2]

    • Slow Cooling: Ensure the solution cools slowly to allow for the selective formation of pure crystals, leaving impurities in the mother liquor.[2]

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][2] For this compound, which has both polar (amine, isoxazole) and non-polar (dimethyl) functionalities, a solvent of intermediate polarity or a mixed solvent system is often a good starting point. Common solvents to screen for isoxazole derivatives include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[3]

Q2: How much solvent should I use for recrystallization?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the compound.[1] Adding too much solvent will result in a low yield of recovered crystals, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[2]

Q3: What is the purpose of washing the crystals after filtration?

A3: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a minimal amount of cold solvent for washing to avoid redissolving the purified crystals.[1]

Q4: How can I maximize the yield of my recrystallization?

A4: To maximize the yield, ensure you are using the minimum amount of hot solvent to dissolve your compound. Additionally, allow the solution to cool slowly and then thoroughly in an ice bath to maximize precipitation before filtration.[2] Be careful not to use an excessive amount of solvent for washing the crystals.

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound

SolventBoiling Point (°C)PolarityPotential Suitability
Water100HighMay be suitable for the hydrochloride salt. The freebase may have limited solubility.[4]
Ethanol78HighA good starting point due to its ability to dissolve a wide range of organic compounds.[3]
Isopropanol82HighSimilar to ethanol, a good candidate for initial screening.
Ethyl Acetate77MediumA less polar option that may provide good differential solubility.
Acetone56MediumIts low boiling point makes it easy to remove from the final product.
Toluene111LowMay be suitable if the compound is less polar than anticipated or for mixed solvent systems.
Hexane69LowLikely to be a poor solvent on its own but useful as an "anti-solvent" in mixed solvent systems.[3]
Ethanol/WaterVariableHighA common mixed solvent system that can be fine-tuned for optimal solubility.
Ethyl Acetate/HexaneVariableMedium-LowAnother versatile mixed solvent system for optimizing recrystallization.[3]

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or mixed solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator to remove any residual solvent.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful no_dissolve Compound Doesn't Dissolve dissolve->no_dissolve Unsuccessful crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals Form (Supersaturation) crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out end Pure Compound collect->end troubleshoot_dissolve Troubleshoot: - Add more solvent - Try a more polar solvent - Use a mixed solvent system no_dissolve->troubleshoot_dissolve troubleshoot_dissolve->dissolve induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization induce_crystallization->cool concentrate Concentrate Solution (Evaporate some solvent) induce_crystallization->concentrate Still no crystals concentrate->cool troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->dissolve

Caption: Troubleshooting workflow for common recrystallization issues.

Recrystallization_Factors cluster_factors Key Factors cluster_outcomes Outcomes solvent_choice Solvent Choice purity Crystal Purity solvent_choice->purity Affects differential solubility yield Yield solvent_choice->yield Determines amount left in mother liquor temperature Temperature Control (Heating & Cooling Rate) temperature->purity Slow cooling increases purity crystal_size Crystal Size temperature->crystal_size Slow cooling increases size concentration Concentration concentration->purity Too high can trap impurities concentration->yield High concentration increases yield

Caption: Relationship between key factors and outcomes in recrystallization.

References

How to improve the reaction time for (3,5-Dimethylisoxazol-4-yl)methylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine. The primary route for this synthesis involves the nucleophilic substitution of 4-chloromethyl-3,5-dimethylisoxazole with an amine source.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on improving reaction time and yield.

Issue 1: Slow or Incomplete Reaction

A common challenge is a reaction that proceeds slowly or fails to reach completion. Several factors can contribute to this issue.

ParameterRecommendationExpected Outcome
Temperature Increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS at each increment. For many nucleophilic substitutions, temperatures ranging from 50°C to 100°C are effective.Increased reaction rate. Be cautious of potential side reactions at higher temperatures.
Solvent Use a polar aprotic solvent such as DMF or DMSO to effectively solvate the reactants. Acetonitrile is another viable option. The choice of solvent can significantly influence the reaction rate.Improved solubility of reactants and stabilization of the transition state, leading to a faster reaction.
Concentration Increase the concentration of the reactants. Higher concentrations lead to more frequent molecular collisions, which can accelerate the reaction rate.Faster conversion to the desired product. Note that solubility limits may apply.
Amine Source Use a more concentrated source of ammonia, such as a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol or isopropanol) or liquid ammonia under controlled conditions. If using an amine salt, ensure a suitable base is present in stoichiometric amounts to liberate the free amine.Increased concentration of the nucleophile, driving the reaction forward more efficiently.
Catalyst The addition of a catalyst is not typically required for this type of nucleophilic substitution. However, in cases of very low reactivity, a phase-transfer catalyst could be explored, though this is not standard practice.Potential for rate enhancement, but should be approached with caution to avoid side reactions.

Experimental Protocol: General Procedure for Amination

  • Dissolve 4-chloromethyl-3,5-dimethylisoxazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add the amine source (e.g., a solution of ammonia in methanol, typically 3-5 eq) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Low Yield

Low product yield can be attributed to incomplete reaction, side reactions, or issues during workup and purification.

CauseTroubleshooting Step
Incomplete Reaction Refer to the troubleshooting steps for "Slow or Incomplete Reaction" to drive the reaction to completion.
Side Reactions The primary side reaction is the formation of a dimeric ether by-product from the starting material. Using a larger excess of the amine nucleophile can help to minimize this.
Product Degradation Avoid excessively high temperatures or prolonged reaction times, which could lead to degradation of the product or starting material.
Workup Losses Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. As a primary amine, the product can be protonated and move into the aqueous phase if the conditions are too acidic.

Issue 3: Impurity Formation

The presence of impurities can complicate purification and affect the quality of the final product.

ImpurityIdentificationMitigation Strategy
Unreacted Starting Material Check TLC or LC-MS for a spot/peak corresponding to 4-chloromethyl-3,5-dimethylisoxazole.Optimize reaction conditions (temperature, time, reactant stoichiometry) to ensure complete conversion.
Dimeric Ether By-product This will appear as a higher molecular weight species in the mass spectrum.Use a larger excess of the amine to favor the desired reaction pathway.
Solvent Adducts In some cases, the solvent (e.g., DMF) can react under harsh conditions.Use the mildest effective reaction conditions. Consider alternative solvents like acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and commonly employed method is the nucleophilic substitution of 4-chloromethyl-3,5-dimethylisoxazole with an amine source, such as ammonia.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the more polar product. The product, being a primary amine, will have a lower Rf value than the starting material. Staining with ninhydrin can help visualize the amine product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q3: What is the effect of the base in this reaction?

If you are using an ammonium salt (e.g., ammonium chloride) as the amine source, a base (such as triethylamine or potassium carbonate) is required to generate the free ammonia nucleophile in situ. If you are using a solution of ammonia, an additional base is generally not necessary.

Q4: Can microwave irradiation be used to accelerate the reaction?

Yes, microwave-assisted synthesis can often significantly reduce reaction times for nucleophilic substitutions. Start with a lower temperature (e.g., 80-100°C) and a short reaction time (e.g., 10-15 minutes) and optimize from there.

Visualizing the Synthesis and Troubleshooting

Synthesis Pathway

Synthesis_Pathway 4-chloromethyl-3,5-dimethylisoxazole 4-chloromethyl-3,5-dimethylisoxazole Product This compound 4-chloromethyl-3,5-dimethylisoxazole->Product + NH3 (or amine source)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Problem Identification cluster_parameters Parameter Optimization cluster_outcome Result Start Slow or Incomplete Reaction? Temp Increase Temperature Start->Temp Yes Failure No Improvement Start->Failure No Solvent Change Solvent (DMF, DMSO) Temp->Solvent Conc Increase Concentration Solvent->Conc Amine Use Concentrated Amine Source Conc->Amine Success Reaction Improved Amine->Success

Caption: A workflow for troubleshooting slow reactions.

Technical Support Center: Catalyst Selection for (3,5-Dimethylisoxazol-4-yl)methylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving (3,5-Dimethylisoxazol-4-yl)methylamine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and derivatization of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Reductive Amination

Question: My reductive amination reaction with this compound and an aromatic aldehyde is showing low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in reductive amination can stem from several factors. Here is a systematic troubleshooting approach:

  • Catalyst Choice and Activity: The choice of catalyst is critical. While various catalysts can be employed for reductive amination, their effectiveness can be substrate-dependent.

    • Troubleshooting:

      • If using a common reducing agent like sodium borohydride (NaBH₄), ensure it is fresh as it can degrade over time.

      • For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, PtO₂) has not been poisoned. Use fresh catalyst and ensure the purity of all reactants and solvents.

      • Consider specialized catalysts. For instance, iridium-based catalysts have shown high efficiency for the reductive amination of challenging substrates.[1][2] Cobalt-containing composites have also been used for the amination of aromatic aldehydes.[3][4]

  • Imine Formation: The reaction proceeds via an imine intermediate. Inefficient formation of this intermediate will lead to low product yield.

    • Troubleshooting:

      • The reaction is often catalyzed by mild acid. If not already present, consider adding a catalytic amount of acetic acid.

      • Water removal can drive the equilibrium towards imine formation. The use of a Dean-Stark trap or the addition of molecular sieves can be beneficial.

  • Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction outcome.

    • Troubleshooting:

      • Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate of both imine formation and reduction. However, excessive heat can lead to side reactions.

      • Hydrogen Pressure (for catalytic hydrogenation): Insufficient hydrogen pressure can lead to incomplete reduction. Ensure your system is properly pressurized according to your protocol.

      • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Methanol or ethanol are commonly used.

N-Alkylation

Question: I am attempting to perform an N-alkylation of this compound with an alkyl halide, but I am observing a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?

Answer:

Controlling the degree of alkylation is a common challenge in N-alkylation reactions. Here are some strategies to favor mono-alkylation:

  • Stoichiometry and Reagent Addition:

    • Troubleshooting: Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent. Adding the alkyl halide slowly to the reaction mixture can also help maintain a low concentration of the alkylating agent, thus reducing the likelihood of over-alkylation.

  • Base Selection: The choice of base is crucial for deprotonating the amine and influencing the reaction rate.

    • Troubleshooting: A bulky, non-nucleophilic base such as diisopropylethylamine (Hünig's base) can be effective in preventing the formation of quaternary ammonium salts and promoting the desired reaction.[5] Weaker bases may not be sufficient to deprotonate the resulting secondary amine, thus slowing down the second alkylation step.

  • Catalyst and Reaction Conditions:

    • Troubleshooting:

      • For less reactive alkylating agents, a catalyst may be necessary. For instance, the use of biogenic Cu-Zr bimetallic nanoparticles has been reported for selective N-methylation with dimethyl carbonate.[6]

      • Lowering the reaction temperature can sometimes improve selectivity by favoring the more reactive primary amine over the secondary amine.

  • Alternative Alkylating Agents:

    • Troubleshooting: Instead of highly reactive alkyl halides, consider using alternative alkylating agents like dimethyl carbonate for methylation, which can offer better selectivity under catalytic conditions.[6]

Amide Bond Formation

Question: My attempt to form an amide bond between this compound and a carboxylic acid using a standard coupling reagent is resulting in a complex mixture of byproducts. What could be the issue?

Answer:

Amide bond formation can be complicated by side reactions, especially with heterocyclic substrates. Here’s how to troubleshoot:

  • Coupling Reagent Choice: The choice of coupling reagent is critical and can influence the reaction's success and side-product profile.

    • Troubleshooting:

      • If using carbodiimides like DCC or EDC, ensure that the reaction is performed at a low temperature (e.g., 0 °C) to minimize the formation of N-acylurea byproducts.

      • Consider using alternative coupling reagents such as HATU, HBTU, or COMU, which are often more efficient and lead to cleaner reactions.

      • For challenging couplings, specialized reagents like a 2-chloropyridinium salt (Mukaiyama reagent) supported on an ionic liquid have been developed for efficient amide bond formation and simplified purification.[7]

  • Base and Solvent:

    • Troubleshooting:

      • A non-nucleophilic base like triethylamine or N,N-diisopropylethylamine is typically used to neutralize the acid formed during the reaction. Ensure the base is pure and added in the correct stoichiometry.

      • The solvent should be anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are common choices.

  • Catalyst for Direct Amidation:

    • Troubleshooting: For direct condensation of carboxylic acids and amines, which is a more atom-economical approach, catalysts are often required.

      • Lewis acids such as TiCl₄ or ZrCl₄ have been shown to catalyze direct amidation.[8]

      • Boronic acid derivatives have also been explored as potential catalysts for direct amide formation.[9]

      • A one-pot reaction using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (Boc₂O) has been developed for the N-acylation of less reactive nitrogen-containing heterocycles.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of reactions performed with this compound?

A1: As a primary amine, this compound is commonly used in reactions such as:

  • Reductive Amination: To form secondary amines by reacting with aldehydes or ketones.

  • N-Alkylation: To introduce alkyl groups on the nitrogen atom.

  • Amide Bond Formation: To synthesize amides by reacting with carboxylic acids or their derivatives.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[11][12][13][14]

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): To form N-aryl amines by reacting with aryl halides.[1][2][15][16][17]

Q2: How does the isoxazole ring affect the reactivity of the methylamine group?

A2: The isoxazole ring is an electron-withdrawing heterocycle. This can slightly reduce the nucleophilicity of the amine compared to a simple alkylamine. However, the amine is attached via a methylene spacer, which mitigates this electronic effect to a large extent, and it generally behaves as a typical primary alkylamine. The steric bulk of the substituted isoxazole ring might influence the approach of bulky electrophiles.

Q3: Are there any known incompatibilities of the isoxazole ring with certain catalysts or reagents?

A3: The isoxazole ring is generally stable under many reaction conditions. However, it can be sensitive to strong reducing agents or certain strong acids or bases, which could potentially lead to ring-opening. For instance, catalytic hydrogenation under harsh conditions might reduce the isoxazole ring. It is always advisable to perform reactions under the mildest possible conditions and to screen for compatibility if you are using a new set of reagents.

Q4: What is a good starting point for catalyst selection in a Pd-catalyzed amination with this compound and an aryl bromide?

A4: A good starting point would be a palladium(0) precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky electron-rich phosphine ligand like XPhos, SPhos, or RuPhos. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The reaction is usually carried out in an aprotic polar solvent like toluene or dioxane at elevated temperatures. Optimization of the ligand, base, and solvent is often necessary for a specific substrate combination.[1][2][15][16][17]

Q5: Can I use this compound in multicomponent reactions?

A5: Yes, as a primary amine, it is a suitable component for multicomponent reactions like the Ugi four-component reaction. The Ugi reaction involves an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single step.

Data Presentation: Catalyst Performance in Key Reactions (Illustrative)

Due to the limited availability of specific literature data for this compound, the following tables present illustrative data based on typical yields and conditions for analogous reactions to provide a comparative overview.

Table 1: Illustrative Catalyst Performance in Reductive Amination of Benzaldehyde with this compound

Catalyst/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
NaBH(OAc)₃DCE251285-95
Pd/C (10 mol%), H₂ (1 atm)MeOH252470-85
PtO₂, H₂ (50 psi)EtOH251880-90
Co-Im/SiO₂, H₂ (100 bar)[3][4]Toluene100672-96
Ru/ZrO₂, NH₃/H₂[18][19]Water1304>90

Table 2: Illustrative Catalyst Performance in N-Alkylation of this compound with Iodomethane

CatalystBaseSolventTemperature (°C)Time (h)Selectivity (Mono:Di)
NoneK₂CO₃ACN6063:1
NoneDIEAACN25125:1
Cu-Zr BNPs (for methylation with DMC)[6]NoneNone1804>9:1

Table 3: Illustrative Catalyst System Performance in Pd-Catalyzed Amination of 4-Bromotoluene with this compound

Pd PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene100490-98
Pd(OAc)₂SPhosLHMDSDioxane110685-95
Pd(OAc)₂RuPhosK₃PO₄t-BuOH1001275-85

Experimental Protocols

General Procedure for Reductive Amination

To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an appropriate solvent (e.g., dichloroethane or methanol) is added a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in portions at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Palladium-Catalyzed N-Arylation

An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon). The aryl halide (1.0 eq), this compound (1.2 eq), and an anhydrous solvent (e.g., toluene) are added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by GC-MS or LC-MS). The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Mandatory Visualizations

Catalyst_Selection_Reductive_Amination Catalyst Selection Workflow for Reductive Amination start Start: Reductive Amination of This compound substrate_type Substrate Sensitivity? start->substrate_type mild_conditions Mild Conditions Required? (e.g., sensitive functional groups) substrate_type->mild_conditions Yes catalytic_hydrogenation Catalytic Hydrogenation: Pd/C, PtO₂, Raney Ni + H₂ substrate_type->catalytic_hydrogenation No specialized_catalysts Specialized Catalysts: Iridium or Cobalt complexes substrate_type->specialized_catalysts Difficult Substrate hydride_reagents Hydride Reagents: NaBH(OAc)₃, NaBH₃CN mild_conditions->hydride_reagents Yes mild_conditions->catalytic_hydrogenation No troubleshooting Low Yield or Side Reactions? hydride_reagents->troubleshooting catalytic_hydrogenation->troubleshooting specialized_catalysts->troubleshooting optimize_conditions Optimize: - Temperature - Solvent - Additive (e.g., Acetic Acid) troubleshooting->optimize_conditions Yes end Successful Amination troubleshooting->end No optimize_conditions->start

Caption: Catalyst selection workflow for reductive amination.

Catalyst_Selection_Pd_Amination Catalyst System Selection for Pd-Catalyzed N-Arylation start Start: N-Arylation of This compound aryl_halide Aryl Halide Type? start->aryl_halide steric_hindrance Steric Hindrance? aryl_halide->steric_hindrance Aryl-Cl, Aryl-Br ligands_i Standard Biarylphosphine Ligands: BINAP, DavePhos aryl_halide->ligands_i Aryl-I ligands_cl_br Bulky Monophosphine Ligands: XPhos, SPhos, RuPhos steric_hindrance->ligands_cl_br Yes steric_hindrance->ligands_i No base_selection Select Base: NaOtBu, LHMDS, K₃PO₄ ligands_cl_br->base_selection ligands_i->base_selection troubleshooting Low Yield or Decomposition? base_selection->troubleshooting optimize Optimize: - Ligand - Base - Solvent - Temperature troubleshooting->optimize Yes end Successful N-Arylation troubleshooting->end No optimize->start

Caption: Catalyst system selection for Pd-catalyzed N-arylation.

References

Validation & Comparative

1H NMR Analysis of (3,5-Dimethylisoxazol-4-yl)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (3,5-Dimethylisoxazol-4-yl)methylamine. For researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral features against structurally related compounds, supported by experimental data.

Comparative 1H NMR Data

The chemical shifts of this compound are compared with its parent heterocycle, 3,5-dimethylisoxazole, and an N-substituted analogue, 3,5-dimethyl-4-[(ethylamino)methyl]isoxazole. This comparison highlights the electronic effects of the aminomethyl group and further N-alkylation on the proton environments of the isoxazole core.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicitySolvent
This compound -NH28.52Broad SingletDMSO-d6
-CH2-3.81SingletDMSO-d6
5-CH32.45SingletDMSO-d6
3-CH32.30SingletDMSO-d6
3,5-Dimethylisoxazole4-H5.89SingletCDCl3
5-CH32.44SingletCDCl3
3-CH32.29SingletCDCl3
3,5-Dimethyl-4-[(ethylamino)methyl]isoxazole-NH-~1.5 (exchangeable)BroadCDCl3
-CH2-N3.65SingletCDCl3
5-CH32.38SingletCDCl3
3-CH32.22SingletCDCl3
-CH2-CH32.65QuartetCDCl3
-CH2-CH31.10TripletCDCl3

Experimental Protocols

General 1H NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Data Interpretation and Structural Visualization

The 1H NMR spectrum of this compound in DMSO-d6 shows four distinct signals.[1] The two singlets at 2.30 and 2.45 ppm correspond to the two methyl groups at the 3- and 5-positions of the isoxazole ring, respectively. The singlet at 3.81 ppm is assigned to the methylene (-CH2-) protons of the aminomethyl group. The broad singlet at a significantly downfield shift of 8.52 ppm is characteristic of the two amine (-NH2) protons.[1] The broadness of this peak is due to quadrupole broadening from the nitrogen atom and chemical exchange.

The introduction of the aminomethyl group at the 4-position of the 3,5-dimethylisoxazole core leads to the disappearance of the C4-H proton signal (observed at 5.89 ppm in the parent compound) and the appearance of the methylene and amine proton signals.

G cluster_molecule This compound C3 C C4 C C3->C4 N_ring N C3->N_ring C3_Me H3C C3->C3_Me (2.30 ppm) C5 C O_ring O C5->O_ring C5_Me H3C C5->C5_Me (2.45 ppm) C4->C5 C4_CH2 CH2 C4->C4_CH2 (3.81 ppm) N_ring->C5 O_ring->C3 NH2 NH2 C4_CH2->NH2 (8.52 ppm)

Caption: Structure of this compound with 1H NMR assignments.

The following diagram illustrates the general workflow for 1H NMR analysis.

G Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Data_Acquisition Data Acquisition (NMR Spectrometer) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation/ Confirmation Spectral_Analysis->Structure_Elucidation

Caption: Workflow for 1H NMR Analysis.

References

Purity Assessment of (3,5-Dimethylisoxazol-4-yl)methylamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. (3,5-Dimethylisoxazol-4-yl)methylamine is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for consistent and reliable drug substance manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the robust purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] We present two distinct HPLC approaches for the analysis of this compound: a direct reversed-phase method and a method employing pre-column derivatization for enhanced detection.

Method 1: Reversed-Phase HPLC with UV Detection

This method provides a straightforward approach for the direct analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.

Method 2: Pre-column Derivatization with Fluorescence Detection

Primary amines, such as this compound, often lack a strong chromophore, which can limit detection sensitivity with UV absorbance.[2][3] Pre-column derivatization with a fluorescent tagging agent, such as o-phthalaldehyde (OPA), can significantly enhance sensitivity.[4]

Experimental Protocol:

  • Derivatization Reagent: o-phthalaldehyde (OPA) reagent (prepared by dissolving OPA and a thiol, such as N-acetyl-L-cysteine, in a borate buffer).

  • Derivatization Procedure:

    • Mix the sample solution with the OPA reagent in a specific ratio (e.g., 1:2 v/v).

    • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.

  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of Solvent A (Phosphate buffer, pH 7.0) and Solvent B (Acetonitrile).

  • Gradient Program: Optimized to separate the derivatized analyte from reagent peaks and potential impurities.

  • Flow Rate: 1.2 mL/min

  • Fluorescence Detection: Excitation wavelength: 340 nm, Emission wavelength: 455 nm.

  • Injection Volume: 20 µL

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable buffer.

Comparative Data for HPLC Methods

The following table summarizes hypothetical but realistic performance data for the two HPLC methods, illustrating the expected differences in sensitivity and resolution.

ParameterMethod 1: RP-HPLC-UVMethod 2: Pre-column Derivatization-Fluorescence
Retention Time (Analyte) 8.5 min12.2 min
Resolution (Analyte vs. Impurity A) 1.82.5
Limit of Detection (LOD) 0.05%0.005%
Limit of Quantification (LOQ) 0.15%0.015%
Precision (%RSD, n=6) < 1.0%< 1.5%
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 102.0%

Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information or be more suitable for specific types of impurities.[5][6]

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds.[1] For this compound, which has a predicted boiling point of approximately 240°C, GC could be a viable option, particularly for identifying and quantifying volatile organic impurities or residual solvents.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250°C

  • Oven Temperature Program: A temperature gradient program starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the elution of all components.

  • Detector Temperature: 300°C (FID)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and solvent consumption, making it a "green" analytical technique.[7] It is particularly effective for the separation of charged species. As this compound is a basic compound that will be protonated at low pH, CE is a promising alternative for its purity assessment.

Experimental Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV or Diode Array Detector (DAD).

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution at a low pH (e.g., 25 mM phosphate buffer, pH 2.5).

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Direct UV detection at a low wavelength (e.g., 200 nm).

  • Sample Preparation: Dissolve the sample in the BGE or water.

Method Selection Workflow

The choice of the most appropriate analytical method depends on several factors, including the specific impurities of interest, required sensitivity, and available instrumentation. The following diagram illustrates a logical workflow for selecting a suitable purity assessment method.

MethodSelectionWorkflow start Define Analytical Goal: Purity Assessment of This compound check_impurities Characterize Potential Impurities (Volatile vs. Non-volatile) start->check_impurities volatile_impurities Volatile Impurities (e.g., Residual Solvents) check_impurities->volatile_impurities Yes non_volatile_impurities Non-Volatile Impurities (e.g., Starting Materials, By-products) check_impurities->non_volatile_impurities No gc_method Gas Chromatography (GC) volatile_impurities->gc_method hplc_method High-Performance Liquid Chromatography (HPLC) non_volatile_impurities->hplc_method ce_method Capillary Electrophoresis (CE) non_volatile_impurities->ce_method final_method Select & Validate Final Method(s) gc_method->final_method check_sensitivity Is High Sensitivity Required? hplc_method->check_sensitivity ce_method->final_method derivatization_hplc HPLC with Pre-column Derivatization (Fluorescence Detection) check_sensitivity->derivatization_hplc Yes direct_hplc Direct RP-HPLC-UV check_sensitivity->direct_hplc No derivatization_hplc->final_method direct_hplc->final_method

Caption: Workflow for selecting a purity assessment method.

Conclusion

The purity assessment of this compound can be effectively achieved using HPLC, with options for both direct analysis and enhanced sensitivity through derivatization. Alternative techniques such as GC and CE offer valuable complementary information, particularly for volatile impurities and as an orthogonal method, respectively. The selection of the most suitable method should be based on a thorough understanding of the potential impurity profile and the specific requirements of the analysis. Method validation is a critical step to ensure the reliability and accuracy of the chosen technique for its intended purpose.

References

A Comparative Guide to the Synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3,5-Dimethylisoxazol-4-yl)methylamine is a key building block in the synthesis of various pharmaceutical compounds. Its efficient and scalable synthesis is of significant interest to the drug development community. This guide provides a comparative analysis of the most viable synthetic routes to this valuable intermediate, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Two primary synthetic strategies have been identified for the preparation of this compound:

  • Route 1: Formylation followed by Reductive Amination. This pathway involves the introduction of a formyl group onto the 3,5-dimethylisoxazole core, followed by conversion of the resulting aldehyde to the target methylamine.

  • Route 2: Synthesis and Reduction of a Nitrile Intermediate. This approach focuses on the preparation of 3,5-dimethylisoxazole-4-carbonitrile, which is then reduced to the desired methylamine.

A third, multi-step alternative involves the synthesis and subsequent conversion of 3,5-dimethylisoxazole-4-carboxylic acid.

The following table summarizes the key quantitative data for the most promising methods identified.

MethodKey IntermediateStarting MaterialKey Transformation(s)Overall YieldPurityReference
Route 1 3,5-Dimethylisoxazole-4-carbaldehyde3,5-DimethylisoxazoleVilsmeier-Haack Formylation, Reductive AminationModerateHigh
Route 2A 4-Chloromethyl-3,5-dimethylisoxazole3,5-Dimethylisoxazole-4-methanolChlorination, Amination with Ammonium Hydroxide92%High
Route 2B 3,5-Dimethylisoxazole-4-carbonitrile(Details not fully available)Nitrile formation, ReductionGoodHigh
Alternative Route 3,5-Dimethylisoxazole-4-carboxylic acidEthyl 3,5-dimethylisoxazole-4-carboxylateHydrolysis, Amide formation, ReductionHigh (for acid)High[1]

In-Depth Analysis of Synthetic Routes

Route 1: Vilsmeier-Haack Formylation and Reductive Amination

This two-step sequence offers a direct approach to functionalize the 4-position of the isoxazole ring.

Logical Workflow:

A 3,5-Dimethylisoxazole C 3,5-Dimethylisoxazole-4-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) F This compound C->F Reductive Amination D Methylamine (CH3NH2) E Reducing Agent (e.g., NaBH4)

Caption: Route 1: Vilsmeier-Haack formylation followed by reductive amination.

Experimental Protocol:

Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

  • Materials: 3,5-Dimethylisoxazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Yield and Purity: While specific data for this substrate is lacking, Vilsmeier-Haack reactions on electron-rich heterocycles generally proceed in moderate to good yields. Purification is typically achieved by column chromatography.

Step 2: Synthesis of this compound (Reductive Amination)

  • Materials: 3,5-Dimethylisoxazole-4-carbaldehyde, Methylamine (solution in THF or as a salt), Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃)), Methanol.

  • Procedure: To a solution of 3,5-dimethylisoxazole-4-carbaldehyde in methanol, a solution of methylamine is added. The mixture is stirred for a period to allow for the formation of the intermediate imine. Subsequently, the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC until completion. The reaction is then quenched, and the product is extracted and purified.

  • Yield and Purity: Reductive amination is a high-yielding reaction, often exceeding 80-90%. The final product can be purified by distillation or crystallization of its salt form.

Advantages:

  • Direct functionalization of the isoxazole ring.

  • Reductive amination is a well-established and high-yielding reaction.

Disadvantages:

  • The Vilsmeier-Haack reaction can be harsh and may not be suitable for substrates with sensitive functional groups.

  • Lack of a specific, optimized protocol for the formylation step requires developmental work.

Route 2: From Halogenated or Nitrile Intermediates

This route offers potentially higher overall yields through stable intermediates.

Experimental Workflow (Route 2A):

A 3,5-Dimethylisoxazole-4-methanol C 4-Chloromethyl-3,5-dimethylisoxazole A->C Chlorination B Chlorinating Agent (e.g., SOCl2) E This compound C->E Amination D Ammonium Hydroxide (NH4OH)

Caption: Route 2A: Synthesis via a chloromethyl intermediate.

Experimental Protocol (Route 2A):

Step 1: Synthesis of 4-Chloromethyl-3,5-dimethylisoxazole

  • A detailed protocol for this specific transformation was not found in the available literature. Generally, the conversion of a primary alcohol to an alkyl chloride can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Step 2: Synthesis of this compound

  • Materials: 4-Chloromethyl-3,5-dimethylisoxazole, Ammonium hydroxide, 1,4-Dioxane.

  • Procedure: A solution of 4-chloromethyl-3,5-dimethylisoxazole in 1,4-dioxane is treated with an excess of ammonium hydroxide. The reaction mixture is stirred at room temperature for an extended period (e.g., 16 hours). After completion, the solvent is removed, and the product is isolated and purified.

  • Yield: A reported yield for this conversion is 92%.

Advantages:

  • Potentially high overall yield.

  • Milder conditions for the amination step compared to some other methods.

Disadvantages:

  • Requires the synthesis of the starting alcohol (3,5-dimethylisoxazole-4-methanol).

  • Handling of chlorinating agents requires care.

Experimental Protocol (Route 2B - via Nitrile):

A detailed experimental protocol for the synthesis of 3,5-dimethylisoxazole-4-carbonitrile and its subsequent reduction was not explicitly found. However, the reduction of nitriles to primary amines is a standard transformation that can be achieved using various methods:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Metal Hydride Reduction: Using strong reducing agents like Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or diethyl ether.

Alternative Route: From 3,5-Dimethylisoxazole-4-carboxylic acid

This route provides a high-yielding synthesis of a key intermediate, the carboxylic acid.

Experimental Protocol:

Synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid [1]

  • Materials: Ethyl 3,5-dimethylisoxazole-4-carboxylate, Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Methanol (MeOH), Hydrochloric acid (HCl).

  • Procedure: To a solution of ethyl 3,5-dimethylisoxazole-4-carboxylate (14 mmol) in a mixture of THF (8 mL) and MeOH (8 mL), a 5 N aqueous solution of NaOH (8.5 mL) is added. The mixture is stirred at room temperature for 8 hours. The solvents are then removed under reduced pressure, and the residue is acidified with 6 N HCl to a pH of 2. The precipitated white solid is filtered, washed with water, and dried.

  • Yield: 94.0%[1]

This carboxylic acid can then be converted to the target methylamine via standard procedures, such as conversion to the acid chloride followed by reaction with methylamine to form the amide, and subsequent reduction of the amide.

Conclusion

For researchers and drug development professionals, the choice of synthetic route for this compound will depend on factors such as scale, availability of starting materials, and the desired purity profile.

  • Route 2A (via chloromethyl intermediate) appears to be the most promising in terms of reported yield, although it requires the synthesis of the precursor alcohol.

  • Route 1 (via Vilsmeier-Haack) offers a more direct approach but requires optimization of the initial formylation step.

  • The alternative route via the carboxylic acid provides a high-yielding and well-documented starting point, but involves a longer synthetic sequence.

Further process development and optimization would be necessary to select the most efficient and scalable method for a specific application.

References

A Comparative Guide to Bioisosteric Alternatives of (3,5-Dimethylisoxazol-4-yl)methylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (3,5-Dimethylisoxazol-4-yl)methylamine moiety is a cornerstone in modern medicinal chemistry, particularly valued for its role as a bioisostere of acetylated lysine. This structural motif has been instrumental in the development of potent inhibitors targeting bromodomains, a class of epigenetic reader proteins implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of bioisosteric alternatives to this key chemical entity, supported by experimental data, to inform and guide lead optimization efforts in drug discovery.

The Role of (3,5-Dimethylisoxazole-4-yl)methylamine as an Acetyl-Lysine Mimetic

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic regulators that recognize and bind to acetylated lysine residues on histone tails through their bromodomain modules.[1] This interaction is crucial for the recruitment of transcriptional machinery and the expression of oncogenes like c-Myc.[2] Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of bromodomains can displace them from chromatin, leading to the downregulation of target gene expression.

The 3,5-dimethylisoxazole group has proven to be an effective mimic of the acetyl-lysine side chain.[1][3] The nitrogen and oxygen atoms of the isoxazole ring, along with one of the methyl groups, can form key hydrogen bonds and van der Waals interactions within the bromodomain's binding pocket, similar to the acetylated lysine it replaces. This has led to the development of potent BET inhibitors.[3]

Bioisosteric Alternatives to the (3,5-Dimethylisoxazol-4-yl) Moiety

While effective, the 3,5-dimethylisoxazole scaffold is not without potential liabilities, including metabolic instability that can lead to the formation of reactive metabolites.[1] This has prompted medicinal chemists to explore bioisosteric replacements to improve pharmacokinetic properties, enhance potency, and secure novel intellectual property. The following section details some of the explored alternatives.

Isoxazole Scaffolds with Modified Substitution

Simple modifications to the substitution pattern of the isoxazole ring can have a significant impact on activity. While the 3,5-dimethyl substitution is common, other alkyl or aryl groups can be explored to probe the binding pocket for additional interactions.

Alternative Heterocyclic Cores

A more significant modification involves the complete replacement of the isoxazole ring with other heterocyclic systems that can maintain the necessary geometry and hydrogen bonding patterns. Examples from the literature include:

  • Thiophenes: In some chemotypes, the isoxazole has been evolved to a thiophene-based scaffold.

  • Pyrazoles: Substitution with a pyrazole ring can offer a different arrangement of hydrogen bond donors and acceptors.

  • Triazoles: The 1,2,3-triazole ring is a well-established bioisostere for various functional groups and has been explored as an alternative to the isoxazole in some contexts.

  • Oxadiazoles: Similar to isoxazoles, oxadiazoles offer a five-membered heterocyclic core with oxygen and nitrogen atoms, but with a different connectivity that can influence electronic properties and metabolic stability.

Fused Ring Systems

A successful strategy in modifying BET inhibitors has been the incorporation of the isoxazole motif into a larger, fused ring system. This can constrain the conformation of the molecule and introduce new vectors for substitution.

  • Isoxazole Azepines: This chemotype incorporates the isoxazole ring into a seven-membered azepine ring, leading to potent and selective bromodomain inhibitors.[4]

Comparative Performance Data

The following table summarizes the inhibitory activity of selected compounds containing the 3,5-dimethylisoxazole moiety and its bioisosteric replacements against the first bromodomain of BRD4 (BRD4(BD1)). The data has been compiled from various sources and is intended to be representative. Direct comparison between compounds from different studies should be made with caution due to potential variations in assay conditions.

Compound ClassBioisosteric MoietyRepresentative CompoundBRD4(BD1) IC50 (nM)Reference
Baseline 3,5-DimethylisoxazoleCompound with Phenyl Linker~4800[3]
3,5-DimethylisoxazoleOptimized Phenyl Derivative794[3]
Fused System Isoxazole AzepineAzepine Derivative26[4]
Methyl IsoxazoleazepineCarboxamide DerivativePotent Inhibition[4]
Alternative Heterocycle Thiophene IsoxazoleCPI-3Potent Inhibition[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the binding and inhibition of bromodomain inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: This bead-based proximity assay is used to measure the ability of a test compound to disrupt the interaction between a bromodomain protein and an acetylated histone peptide.[2] A biotinylated acetylated histone peptide and a GST-tagged bromodomain protein are used. When they interact, streptavidin-coated donor beads and glutathione-coated acceptor beads are brought into close proximity, generating a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.[2]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[5]

    • Dilute the biotinylated acetylated histone H4 peptide and the GST-tagged bromodomain protein (e.g., BRD4(BD1)) to the desired concentrations in the assay buffer.

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • Prepare a suspension of streptavidin-coated donor beads and glutathione-coated acceptor beads in the appropriate detection buffer.[5]

  • Assay Procedure (384-well plate format):

    • To each well, add the bromodomain protein solution.

    • Add the test inhibitor at various concentrations (or DMSO for control).

    • Add the biotinylated histone peptide.

    • Incubate at room temperature to allow for binding equilibrium to be reached.

    • Add the glutathione-coated acceptor beads and incubate.

    • Add the streptavidin-coated donor beads and incubate in the dark.

    • Read the plate on an AlphaScreen-capable microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a biophysical technique that directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (bromodomain protein).[2] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Protocol:

  • Sample Preparation:

    • Dialyze the purified bromodomain protein and the inhibitor into the same buffer (e.g., phosphate-buffered saline) to minimize the heat of dilution effects.[2]

    • Thoroughly degas both the protein and inhibitor solutions.

    • Accurately determine the concentrations of the protein and inhibitor.

  • ITC Experiment:

    • Load the bromodomain protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of the inhibitor into the protein solution, recording the heat change after each injection until the binding sites are saturated.[2]

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.[2]

Visualizing Mechanisms and Workflows

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus Chromatin Chromatin AcLys Acetylated Lysine (on Histone Tail) BET BET Protein (e.g., BRD4) AcLys->BET binds to PolII RNA Polymerase II & Transcription Machinery BET->PolII recruits Oncogene Oncogene Transcription (e.g., c-Myc) PolII->Oncogene initiates Inhibitor (3,5-Dimethylisoxazol-4-yl) methylamine Derivative Inhibitor->BET competitively binds to acetyl-lysine pocket

Caption: Mechanism of action of BET inhibitors targeting the acetyl-lysine binding pocket.

Screening_Workflow Start Compound Library (including Isoxazole Alternatives) Primary_Screen Primary Screening (e.g., AlphaScreen) Start->Primary_Screen Hit_ID Hit Identification (Potent Compounds) Primary_Screen->Hit_ID Secondary_Assay Secondary / Orthogonal Assay (e.g., ITC) Hit_ID->Secondary_Assay confirm SAR Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR Lead_Opt Lead Optimization (ADME, Toxicity, etc.) SAR->Lead_Opt

Caption: A typical workflow for screening and identifying novel BET bromodomain inhibitors.

Conclusion

The this compound moiety remains a valuable and effective starting point for the design of BET bromodomain inhibitors. However, the exploration of bioisosteric alternatives, ranging from simple modifications of the isoxazole core to the introduction of novel and fused heterocyclic systems, is a critical strategy for overcoming potential liabilities and discovering next-generation therapeutics. The data presented in this guide demonstrates that such modifications, particularly the development of fused systems like isoxazole azepines, can lead to significant improvements in potency. A thorough understanding of the structure-activity relationships, supported by robust biochemical and biophysical assays, is essential for the successful application of bioisosteric replacement in drug discovery.

References

Efficacy of (3,5-Dimethylisoxazol-4-yl)methylamine Derivatives as BET Bromodomain Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various (3,5-Dimethylisoxazol-4-yl)methylamine derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, key epigenetic readers implicated in cancer and inflammatory diseases. The 3,5-dimethylisoxazole moiety serves as a bioisostere for acetylated lysine, enabling these compounds to competitively bind to the bromodomains of BET proteins, primarily BRD4, and disrupt downstream gene transcription.

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory potency of selected this compound derivatives against the first bromodomain of BRD4 (BRD4(1)) and the bromodomain of CREB-binding protein (CREBBP). The data is primarily derived from Amplified Luminescent Proximity Homogeneous Assays (AlphaLISA®/AlphaScreen®).

Compound IDStructure / DescriptionTargetIC50 (nM)Reference
3 Lead Compound: (R)-1-(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)ethanolBRD4(1)4800[1][2]
12 Phenyl DerivativeBRD4(1)640[1]
(S)-8 Phenol DerivativeBRD4(1)390[1][2]
CREBBP~1170[1][2]
9 Acetate DerivativeBRD4(1)370[1][2]
CREBBP~2590[1]
17 Ketone DerivativeBRD4(1)544[2]
15 Weaker BRD4 Inhibitor (structure not specified)BRD4(1)~2600[1][2]
10 (R)-4-(8-methoxy-2-methyl-1-(1-phenylethyl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazoleBRD4 BD11.9

Experimental Protocols

The inhibitory activities of the this compound derivatives were predominantly determined using a biochemical BRD4-BD1 inhibition assay in an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or AlphaScreen® format.[3]

Principle: This assay measures the ability of a test compound to disrupt the interaction between the BRD4 bromodomain (BD1) and a biotinylated histone peptide substrate. The assay relies on the proximity of a donor and an acceptor bead. When the GST-tagged BRD4-BD1 protein binds to the biotinylated histone peptide, the glutathione acceptor beads and streptavidin donor beads are brought into close proximity, generating a luminescent signal. Inhibitors that bind to BRD4-BD1 prevent this interaction, leading to a decrease in the signal.

Materials:

  • Protein: Purified, GST-tagged BRD4 bromodomain 1 (BRD4-BD1).

  • Substrate: Biotinylated histone H4 peptide, acetylated at lysines 5, 8, 12, and 16.

  • Detection System: AlphaLISA® Glutathione Acceptor beads and AlphaScreen® Streptavidin-conjugated Donor beads.

  • Assay Buffer: Typically 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Microplates: 384-well white microplates (e.g., OptiPlate™-384).

  • Plate Reader: Microplate reader capable of detecting AlphaScreen signals.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A final DMSO concentration of less than 0.5% is maintained to avoid interference with the assay.

  • Reaction Mixture Preparation: In a 384-well plate, add the test compound, biotinylated histone peptide, and GST-BRD4(BD1) protein.

  • Incubation: Incubate the mixture for 30 minutes at room temperature to allow for the binding of the inhibitor to BRD4(BD1).

  • Addition of Acceptor Beads: Add Glutathione Acceptor Beads to the wells. Incubate for 1-2 hours at room temperature in the dark.

  • Addition of Donor Beads: Add Streptavidin Donor Beads to the wells. Incubate for another 1-2 hours at room temperature in the dark.

  • Signal Detection: Read the AlphaScreen signal on a compatible microplate reader.

  • Data Analysis: The raw data is normalized using controls (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor like JQ1). The IC50 values are then determined by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway of BET Bromodomain Inhibition

The following diagram illustrates the mechanism of action of this compound derivatives as BET bromodomain inhibitors.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Inhibition Mechanism Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to acetylated lysine PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Phosphorylates & Activates Transcription Gene Transcription (e.g., c-MYC) PolII->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->BRD4 Competitively Binds & Inhibits

Caption: Mechanism of BET bromodomain inhibition by this compound derivatives.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 values of the derivatives using the AlphaLISA® assay is depicted below.

Experimental_Workflow A 1. Prepare Serial Dilutions of Test Compound B 2. Add Compound, Biotinylated Histone Peptide & GST-BRD4(BD1) to 384-well plate A->B C 3. Incubate for 30 min at Room Temperature B->C D 4. Add Glutathione Acceptor Beads C->D E 5. Incubate for 1-2 hours (in the dark) D->E F 6. Add Streptavidin Donor Beads E->F G 7. Incubate for 1-2 hours (in the dark) F->G H 8. Read AlphaScreen Signal on Microplate Reader G->H I 9. Analyze Data and Determine IC50 H->I

Caption: Workflow for a BRD4-BD1 AlphaScreen/AlphaLISA® inhibition assay.

References

Comparative Analysis of Mass Spectrometry Data for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of mass spectrometry data for (3,5-Dimethylisoxazol-4-yl)methylamine and a structurally related alternative, 5-Amino-3,4-dimethylisoxazole. This document is intended to assist researchers in the identification and characterization of these compounds in various experimental settings.

Comparison of Key Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry characteristics of this compound and the available data for 5-Amino-3,4-dimethylisoxazole.

ParameterThis compound5-Amino-3,4-dimethylisoxazole
Molecular Formula C₆H₁₀N₂OC₅H₈N₂O[1][2][3]
Molecular Weight 126.16 g/mol 112.13 g/mol [1][2]
Ionization Method Not AvailableElectron Ionization (EI)
Mass Spectrum (m/z) Not AvailableMolecular Ion (M⁺): 112[2]. Major Fragments: 43, 42[2].

Experimental Protocols

Below is a generalized experimental protocol for the analysis of small molecules, such as isoxazole derivatives, using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is a representative example and may require optimization based on the specific instrumentation and analytical goals.

Objective: To obtain mass spectrometry data for the identification and characterization of small molecule analytes.

Materials:

  • Analyte of interest (e.g., isoxazole derivative)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Volatile additives (e.g., formic acid, ammonium acetate)

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)

  • Appropriate LC column for small molecule separation

Procedure:

  • Sample Preparation:

    • Dissolve the analyte in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL to create a stock solution.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.

    • Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is commonly used for the separation of small polar molecules.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over time to elute compounds of increasing hydrophobicity.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical LC-MS.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is a common technique for small molecules.

    • Polarity: Operate in both positive and negative ion modes to determine the optimal ionization for the analyte.

    • Scan Range: A scan range of m/z 50-500 is typically sufficient for small molecules.

    • Capillary Voltage: 3-4 kV.

    • Gas Flow (Nebulizer and Drying Gas): Optimize based on the instrument manufacturer's recommendations.

    • Fragmentation (MS/MS): For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion of interest to obtain a fragmentation pattern.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of small molecules using LC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Analyte Analyte Dissolution Dissolution in Solvent Analyte->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation MS_Ionization Mass Spectrometry Ionization (ESI) LC_Separation->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis MSMS_Fragmentation Tandem MS (Fragmentation) MS_Analysis->MSMS_Fragmentation Optional Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition MSMS_Fragmentation->Data_Acquisition Spectrum_Interpretation Spectrum Interpretation Data_Acquisition->Spectrum_Interpretation Compound_ID Compound Identification Spectrum_Interpretation->Compound_ID

Caption: A generalized workflow for small molecule analysis by LC-MS.

References

Validating the Structure of (3,5-Dimethylisoxazol-4-yl)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the structural validation of (3,5-Dimethylisoxazol-4-yl)methylamine, a key building block in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally related isoxazole derivatives. For comparative purposes, experimental data for the closely related analogue, 4-Amino-3,5-dimethylisoxazole, is provided. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation to ensure the unambiguous identification of the target molecule.

Spectroscopic Analysis: A Comparative Overview

The primary methods for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the predicted data for the target compound and the experimental data for a structural isomer, 4-Amino-3,5-dimethylisoxazole.

Table 1: Predicted ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound~3.6-3.8s2H-CH₂-NH₂
~2.4s3H5-CH₃
~2.2s3H3-CH₃
~1.5 (broad s)2H-NH₂
4-Amino-3,5-dimethylisoxazole~3.5 (broad s)2H-NH₂
~2.2s3H5-CH₃
~1.9s3H3-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound~168C5
~159C3
~110C4
~35-CH₂-NH₂
~125-CH₃
~103-CH₃
4-Amino-3,5-dimethylisoxazole~165C5
~155C3
~105C4
~115-CH₃
~83-CH₃

Table 3: Predicted Mass Spectrometry Data

CompoundMolecular Ion (M+) [m/z]Key Fragmentation Peaks [m/z]
This compound126.08111 (M-CH₃), 97 (M-C₂H₄N), 83, 68, 56
4-Amino-3,5-dimethylisoxazole112.0797 (M-CH₃), 84, 69, 55

Experimental Protocols

The following protocols provide a general framework for the synthesis and structural characterization of this compound.

Synthesis of this compound

This procedure is adapted from a general method for the synthesis of 3,5-disubstituted isoxazoles.

Materials:

  • 3,5-Dimethylisoxazole-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., sodium sulfate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Dissolve 3,5-dimethylisoxazole-4-carbonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum to determine the chemical shifts, multiplicities, and integrations of the protons.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations for unambiguous assignment.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.

Visualizing the Validation Process

The following diagrams illustrate the general workflow for structural validation and the proposed synthetic pathway.

G cluster_0 Structural Validation Workflow A Purified Compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C Mass Spectrometry (EI/ESI, HRMS) A->C D Data Analysis & Interpretation B->D C->D E Structure Confirmation D->E

Caption: General workflow for spectroscopic structure validation.

G cluster_1 Proposed Synthesis of this compound Start 3,5-Dimethylisoxazole-4-carbonitrile Reagent LiAlH₄, Et₂O Start->Reagent Reduction Product This compound Reagent->Product

Caption: Proposed synthetic route to the target compound.

Cross-Reactivity of (3,5-Dimethylisoxazol-4-yl)methylamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of (3,5-Dimethylisoxazol-4-yl)methylamine analogs, focusing on their activity as acetyl-lysine-mimetic bromodomain ligands. The information presented is intended to assist researchers in evaluating the selectivity of these compounds and in the design of future experiments.

Introduction

The 3,5-dimethylisoxazole moiety has been identified as a novel bioisostere for acetylated lysine, enabling it to interact with bromodomains, which are readers of epigenetic marks.[1][2] This discovery has led to the investigation of substituted 3,5-dimethylisoxazoles as potential inhibitors of bromodomain-containing proteins, a class of therapeutic targets in oncology and inflammatory diseases.[1][2][3] Understanding the cross-reactivity of these analogs across different bromodomain families is crucial for developing selective chemical probes and therapeutic agents. This guide summarizes the available binding data for a series of 4-substituted 3,5-dimethylisoxazole analogs against the first bromodomain of BRD2 [BRD2(1)], the first bromodomain of BRD4 [BRD4(1)], and the bromodomain of CREBBP.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various 4-substituted 3,5-dimethylisoxazole analogs, demonstrating their potency and selectivity against different bromodomains. The data is derived from a peptide displacement assay.[1]

Compound IDR1 SubstituentR2 SubstituentBRD4(1) IC50 (µM)BRD2(1) IC50 (µM)CREBBP IC50 (µM)
3a HH>50>50>50
3b HAcetyl2550>50
3c HEthoxycarbonyl2525>50
3d H(RS)-1-hydroxyethyl2550>50
4a EthoxyH5050>50
4b EthoxyCarboxy510>50
4c EthoxyAcetyl1010>50
4d Ethoxy(RS)-1-hydroxyethyl<5<5>50

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Bromodomain-Peptide Displacement Assay (AlphaScreen)

This protocol is adapted from the methodology used to generate the data in the summary table.[1]

Objective: To determine the IC50 values of test compounds by measuring their ability to displace a biotinylated histone peptide from a GST-tagged bromodomain.

Materials:

  • GST-tagged bromodomain proteins (BRD2(1), BRD4(1), CREBBP)

  • Biotinylated histone peptides (e.g., H4 peptide acetylated at K5, 8, 12, and 16 for BRD2/4; H3 peptide acetylated at K56 for CREBBP)[1]

  • AlphaScreen GST Detection Kit (including Glutathione Donor beads and Streptavidin Acceptor beads)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds and the biotinylated histone peptide to the wells of the 384-well plate containing assay buffer.

  • Add the GST-tagged bromodomain protein to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding to reach equilibrium.

  • Add a mixture of Glutathione Donor beads and Streptavidin Acceptor beads to the wells.

  • Incubate the plate in the dark for a further period (e.g., 60 minutes) at room temperature to allow for bead-protein-peptide complex formation.

  • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of peptide bound to the bromodomain.

  • Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay for Off-Target Liability (General Protocol)

This is a general protocol for assessing the potential cross-reactivity of compounds at other targets, such as G-protein coupled receptors (GPCRs), which include GABA receptors.

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor by measuring their ability to displace a known radioligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., GABA-A receptor)

  • A suitable radioligand (e.g., [3H]muscimol for GABA-A)

  • Test compounds

  • Wash buffer (e.g., ice-cold Tris-HCl)

  • Scintillation cocktail

  • Glass fiber filters

  • Multi-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound or vehicle.

  • Incubate the mixture for a specific time at a defined temperature to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.

  • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

  • Determine the IC50 value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the primary signaling pathway of interest and a potential off-target pathway.

BET_Bromodomain_Signaling BET_Inhibitor (3,5-Dimethylisoxazol-4-yl) methylamine analog BET_Protein BET Protein (e.g., BRD4) BET_Inhibitor->BET_Protein Binds to bromodomain Acetylated_Histone Acetylated Histone Tail BET_Protein->Acetylated_Histone Binds to PTEFb P-TEFb BET_Protein->PTEFb Recruits Chromatin Chromatin Acetylated_Histone->Chromatin RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates Gene_Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription Initiates

Caption: BET Bromodomain Signaling Pathway.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre synthesizes Vesicle Synaptic Vesicle GABA_pre->Vesicle packaged into Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release GABA_A_Receptor GABA-A Receptor (Ion Channel) Synaptic_Cleft->GABA_A_Receptor GABA binds to Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx of Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization leads to Isoxazole_Analog Isoxazole Analog (Potential Modulator) Isoxazole_Analog->GABA_A_Receptor Potential Interaction

Caption: Overview of a GABAergic Synapse.

References

Comparative Analysis of Analytical Standards for (3,5-Dimethylisoxazol-4-yl)methylamine and its Analogue, I-BET151

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards for (3,5-Dimethylisoxazol-4-yl)methylamine and a prominent structural analogue, I-BET151 (GSK1210151A). Both compounds feature a 3,5-dimethylisoxazole core and are recognized as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers. This document outlines potential analytical methodologies, discusses likely impurities based on synthetic routes, and presents a relevant biological pathway for context.

Physicochemical Properties and Analytical Profiles

A clear understanding of the physicochemical properties is fundamental for the development of robust analytical methods. Below is a comparison of key properties for this compound and I-BET151.

PropertyThis compoundI-BET151 (GSK1210151A)
CAS Number 131052-47-6[1]1300031-49-5[2]
Molecular Formula C₆H₁₀N₂O[1]C₂₃H₂₁N₅O₃[2]
Molecular Weight 126.16 g/mol [1]415.45 g/mol [2]
Boiling Point (Predicted) 239.9 ± 35.0 °CNot available
pKa (Predicted) 8.30 ± 0.29Not available
Purity (Typical) ≥97% or ≥98%High purity standards available

Suggested Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the quantification and purity assessment of these compounds. Given the basic nature of the primary amine in this compound, a reversed-phase method with a cation-exchange mechanism would be suitable.

Experimental Protocol (Proposed):

  • Column: A mixed-mode column, such as a Coresep 100, which utilizes both reversed-phase and cation-exchange mechanisms, would be ideal for retaining the polar amine.[3]

  • Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) is recommended.[3] The gradient can be optimized to ensure adequate separation from impurities.

  • Detection: For compounds lacking a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) can be employed.[4] For higher sensitivity and specificity, especially for impurity profiling, a mass spectrometer (LC-MS) is the preferred detector.

  • Derivatization: In the absence of a suitable chromophore, pre-column derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) or 2,4-dinitrofluorobenzene (DNFB) can be used to enhance UV or fluorescence detection.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the amine group, derivatization is often necessary to improve chromatographic performance.

Experimental Protocol (Proposed):

  • Derivatization: Silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach to increase the volatility and thermal stability of amines for GC analysis.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, would be suitable for separating the derivatized analyte from potential impurities.

  • Injection: A split/splitless injector is typically used, with the split ratio optimized based on the sample concentration.

  • Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and quantification of the target analyte and any co-eluting impurities.

Potential Impurities and Synthesis Workflow

The purity of an analytical standard is paramount. Understanding the synthetic route is key to identifying potential process-related impurities. The synthesis of 3,5-dimethylisoxazole, the core of both compounds, typically involves the condensation of acetylacetone with hydroxylamine hydrochloride.[7]

A likely synthetic pathway to this compound involves the formylation of 3,5-dimethylisoxazole, followed by reductive amination.

Potential Impurities could include:

  • Starting materials: Unreacted 3,5-dimethylisoxazole, formaldehyde, or ammonia.

  • Intermediates: 3,5-dimethylisoxazole-4-carbaldehyde.

  • By-products: Products of over-alkylation or side reactions from the reductive amination step.

Synthesis and Purification Workflow:

Synthesis and Purification Workflow Start Starting Materials (Acetylacetone, Hydroxylamine HCl) Synthesis Synthesis of 3,5-Dimethylisoxazole Start->Synthesis Formylation Formylation Synthesis->Formylation Intermediate 3,5-Dimethylisoxazole-4-carbaldehyde Formylation->Intermediate ReductiveAmination Reductive Amination Intermediate->ReductiveAmination CrudeProduct This compound (Crude) ReductiveAmination->CrudeProduct Purification Purification (e.g., Chromatography, Recrystallization) CrudeProduct->Purification FinalProduct Analytical Standard (>98% Purity) Purification->FinalProduct

Caption: A logical workflow for the synthesis and purification of this compound.

Biological Context: BET Bromodomain Inhibition

This compound and I-BET151 function as inhibitors of the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, a key step in transcriptional activation. By mimicking the acetylated lysine, these inhibitors competitively block this interaction, leading to the downregulation of target genes, such as the MYC oncogene, which is implicated in various cancers.[8]

Signaling Pathway:

BET Bromodomain Inhibition Pathway cluster_nucleus Nucleus Histone Histone Tail AcLys Acetylated Lysine (Ac-K) Histone->AcLys HATs BRD4 BRD4 (BET Protein) AcLys->BRD4 Binds PolII RNA Polymerase II BRD4->PolII Recruits Transcription Gene Transcription (e.g., MYC) PolII->Transcription Inhibitor This compound or I-BET151 Inhibitor->BRD4 Inhibits Binding

Caption: The mechanism of action for this compound as a BET bromodomain inhibitor.

Conclusion

While a specific, validated analytical standard monograph for this compound is not yet established in the public literature, this guide provides a robust framework for its analysis based on established methods for analogous compounds. For comparative studies, I-BET151 serves as an excellent, well-characterized alternative. The provided experimental outlines for HPLC and GC-MS, along with an understanding of potential impurities and the biological context of these compounds, will aid researchers in developing and validating their own analytical procedures for these important epigenetic modulators.

References

Safety Operating Guide

Proper Disposal of (3,5-Dimethylisoxazol-4-yl)methylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Handling

Before initiating any disposal procedures for (3,5-Dimethylisoxazol-4-yl)methylamine, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations. This compound is classified as a skin, eye, and respiratory irritant. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or glasses, and a lab coat, must be worn at all times to prevent exposure[1]. All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood[1][2].

Key Chemical and Safety Data

A summary of essential quantitative data for this compound, also known as 4-Amino-3,5-dimethylisoxazole, is provided below.

PropertyValueSource
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
GHS Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves collection and subsequent disposal by a licensed hazardous waste management company[3][4]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer[3][5].

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification and Characterization : Determine if the waste is in solid or liquid form. Identify any solvents or other reagents mixed with the this compound waste[1].

  • Segregation : It is crucial to keep amine waste separate from other chemical waste streams to prevent hazardous reactions[3]. Specifically, do not mix with acids, oxidizing agents, halogenated solvents, or heavy metals[1][3].

  • Containerization :

    • Select a dedicated and compatible waste container. Plastic containers are generally suitable for amine waste[1]. Ensure the container is in good condition and has a secure, tightly sealing lid[6].

    • For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion[7].

  • Labeling :

    • Clearly label the waste container with the words "HAZARDOUS WASTE"[6].

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[6].

    • If the waste is a mixture, list all constituents and their approximate percentages[6].

    • Attach the appropriate hazard pictograms (e.g., irritant).

Storage and Handling of Waste
  • Storage Location : Store the sealed waste container in a designated satellite accumulation area[1]. This area should be cool, well-ventilated, and away from direct sunlight and heat sources[3].

  • Spill Preparedness : Maintain a spill kit with absorbent pads and neutralizing agents readily available. Ensure all personnel are trained in proper spill response procedures[3].

  • Container Integrity : Regularly inspect the waste container for any signs of leaks or degradation.

Final Disposal Procedure
  • Engage a Licensed Professional : The disposal of this compound must be handled by a licensed hazardous waste disposal company[3][4]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup[1].

  • Documentation : Maintain detailed records of the waste disposal, including quantities, accumulation start and pickup dates, and the disposal method used, as required by regulations[3].

  • Recommended Disposal Method : The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[4].

Disposal of Empty Containers
  • Decontamination : Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Rinsate Collection : Collect the rinsate as hazardous waste and add it to a designated chemical waste container[1].

  • Final Disposal : Once thoroughly decontaminated and with the label defaced, the container may be disposed of as regular trash, in accordance with institutional policies[1].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Characterize Waste: - Solid or Liquid? - Pure or Mixture? A->B C Select Compatible Waste Container B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name + Constituents (%) C->D E Segregate from Incompatible Waste (Acids, Oxidizers) D->E F Store in Designated Satellite Accumulation Area E->F G Is Container Full or Ready for Pickup? F->G G->F No H Contact EHS or Licensed Waste Disposal Contractor G->H Yes I Arrange for Pickup and Incineration H->I J Maintain Disposal Records I->J K End: Proper Disposal Complete J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3,5-Dimethylisoxazol-4-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the structurally analogous compound, 4-Amino-3,5-dimethylisoxazole, and general best practices for handling isoxazole derivatives. It is imperative to treat this compound as a potentially hazardous substance and adhere to rigorous laboratory safety standards.

I. Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles are required at all times.[1] A face shield should also be worn when a splash hazard exists.[1]To protect against potential splashes that could cause serious eye irritation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][2] Always inspect gloves for tears or holes before use.[1]To prevent skin contact which may cause skin irritation.
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1]To provide a barrier against accidental spills and contamination.
Respiratory Protection Fume Hood / RespiratorAll handling of the compound should be conducted in a certified chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary for certain operations.[1]To prevent inhalation of vapors or aerosols that may cause respiratory irritation.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.[1]To protect feet from spills and falling objects.
II. Operational Plan: Handling and Storage

A meticulous operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

B. Handling Procedures:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Weighing: If weighing the solid compound, perform the task within a chemical fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[3]

C. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances.

  • The storage area should be secured and accessible only to authorized personnel.

III. Disposal Plan

Proper disposal of this compound and associated waste is vital to protect personnel and the environment.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Disposal Route: Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.

  • Regulations: Adhere to all local, state, and federal regulations for the disposal of chemical waste.

  • Prohibition: Do not pour any waste containing this compound down the drain.[1]

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for disposal. Clean the spill area with a suitable decontaminating agent.
Major Spill Evacuate the laboratory and alert others in the area. Contact your institution's emergency response team immediately.

Visual Workflow and Logic Diagrams

To further clarify the procedural steps for safe handling and risk assessment, the following diagrams are provided.

G Figure 1: Experimental Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff PPE F->G G Figure 2: Logical Relationship for Risk Assessment A Identify Hazards (Skin, Eye, Respiratory Irritant) B Assess Risks (Exposure Potential) A->B C Implement Control Measures B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F G Review and Update Controls D->G E->G F->G

References

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